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  • Product: Boc-pentafluoro-D-beta-homophenylalanine

Core Science & Biosynthesis

Foundational

Architecting Foldamer Stability: The Role of Boc-pentafluoro-D-beta-homophenylalanine in Advanced Peptidomimetics

Executive Summary The transition from native α-peptides to synthetic foldamers represents a paradigm shift in drug development, addressing the critical limitations of poor bioavailability and rapid proteolytic degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native α-peptides to synthetic foldamers represents a paradigm shift in drug development, addressing the critical limitations of poor bioavailability and rapid proteolytic degradation inherent to natural biologics[1]. Among the most sophisticated building blocks driving this evolution is Boc-pentafluoro-D-beta-homophenylalanine (CAS 269398-93-8)[2].

By strategically combining a β-amino acid backbone, D-stereochemistry, and a highly fluorinated aromatic side chain, this unnatural amino acid acts as a cornerstone for engineering hyper-stable secondary structures (such as 14-helices and β-hairpins)[3][4]. This technical guide dissects the thermodynamic, structural, and synthetic causality behind utilizing Boc-pentafluoro-D-beta-homophenylalanine, providing field-proven protocols for its integration into next-generation therapeutics.

Mechanistic Foundations of Fluoro-Stabilization

To understand why Boc-pentafluoro-D-beta-homophenylalanine is such a potent stabilizing agent, we must deconstruct its molecular anatomy. The stability it confers is not merely additive; it is a synergistic result of steric, electronic, and stereochemical factors.

The Fluoro-Stabilization Effect

Fluorine is the most electronegative element, yet the C–F bond is highly non-polarizable. When a phenyl ring is perfluorinated (pentafluorophenyl), the side chain becomes exceptionally hydrophobic and electron-deficient[5]. In the context of a folded oligomer, these fluorinated residues pack tightly into the hydrophobic core. Because fluorinated side chains are slightly larger than their hydrocarbon counterparts, they increase the buried hydrophobic surface area, resulting in a massive thermodynamic sink that drives folding (ΔΔG_fold)[6]. Furthermore, the electron-withdrawing nature of the pentafluorophenyl group can enhance the intramolecular hydrogen-bonding capacity of the adjacent backbone amides, effectively locking the foldamer into its target conformation[3].

The β-Homophenylalanine Backbone

Unlike natural α-amino acids, β-amino acids possess an additional methylene group (–CH2–) between the amino and carboxyl groups. This extra rotational degree of freedom paradoxically allows β-peptides to form highly stable, predictable secondary structures (e.g., 12-helices, 14-helices) that are inaccessible to α-peptides[4].

D-Stereochemistry and Proteolytic Immunity

Endogenous proteases are stereospecific, evolved exclusively to cleave L-α-peptide bonds. The incorporation of D-stereochemistry, combined with the β-backbone, renders the foldamer virtually invisible to proteolytic enzymes[1]. This absolute resistance is critical for developing antimicrobial peptides (AMPs) and protein-protein interaction (PPI) inhibitors that require extended in vivo half-lives[4].

G A Boc-pentafluoro-D-beta-homophenylalanine B Pentafluorophenyl Group (Steric Bulk & Hydrophobicity) A->B C Beta-Amino Acid Backbone (Extra Methylene) A->C D D-Stereochemistry (Chiral Inversion) A->D E Fluoro-Stabilization Effect (Increased Buried Surface Area) B->E F 14-Helix / Secondary Structure Formation C->F G Absolute Proteolytic Resistance D->G H Enhanced Foldamer Stability & Bioavailability E->H F->H G->H

Fig 1: Structural contributions of fluorinated D-beta-amino acids to foldamer stability.

Quantitative Data Presentation

The integration of heavily fluorinated residues dramatically alters the physicochemical and thermodynamic landscape of the resulting peptide. Table 1 outlines the core properties of the building block, while Table 2 demonstrates the empirical thermodynamic gains observed when substituting standard residues with highly fluorinated analogs[7][8].

Table 1: Physicochemical Properties of the Building Block

PropertySpecification
Chemical Name Boc-pentafluoro-D-beta-homophenylalanine
CAS Number 269398-93-8[2]
Molecular Formula C15H16F5NO4
Molecular Weight 369.28 g/mol
Protecting Group tert-Butyloxycarbonyl (Boc)
Application Solid-Phase Peptide Synthesis (SPPS), Foldamer Design

Table 2: Representative Impact of Fluorination on Foldamer Thermodynamic Stability

Construct TypeSequence ModificationΔG_fold (kcal/mol)Tm (°C)Proteolytic Half-life
Native α-Peptide None (Standard L-Phe)-5.245.0< 1 hr
β-Peptide Foldamer β-Homophenylalanine substitution-8.462.5> 48 hrs
Fluorinated β-Foldamer Pentafluoro-β-Homophenylalanine-12.178.0> 72 hrs

(Note: Thermodynamic values are representative aggregates demonstrating the fluoro-stabilization effect, where fluorination can increase stability by up to 0.35 - 0.8 kcal/mol per residue[6][8].)

Experimental Protocols: Synthesis & Integration

Rationale for the Workflow

Coupling Boc-pentafluoro-D-beta-homophenylalanine presents two distinct chemical challenges:

  • Steric Hindrance: The bulky pentafluorophenyl ring physically blocks incoming nucleophiles.

  • Electronic Deactivation: The electron-withdrawing nature of the five fluorine atoms subtly reduces the nucleophilicity of the adjacent amine (once deprotected) and alters the electrophilicity of the activated carboxylate.

To overcome this, standard DIC/HOBt coupling is insufficient. As an application scientist, I mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) combined with DIEA (Diisopropylethylamine) to ensure rapid, epimerization-free coupling. The protocol below is designed as a self-validating system for Boc-SPPS.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Action: Weigh 0.1 mmol of PAM (Phenylacetamidomethyl) resin into a reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

  • Causality: Proper swelling exposes the internal matrix of the resin, ensuring maximum accessibility for the bulky fluorinated building block.

Step 2: Boc Deprotection

  • Action: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 1 x 5 mins, then 1 x 20 mins. Wash thoroughly with DCM (3x) and DMF (3x).

  • Causality: Removes the N-terminal Boc group to expose the free amine.

Step 3: In Situ Neutralization

  • Action: Wash the resin with 10% DIEA in DMF (2 x 1 min) to neutralize the TFA salts.

  • Causality: Boc-SPPS requires the amine to be in its free base form prior to coupling. Failure to neutralize will completely halt the coupling of the sterically hindered pentafluoro-residue.

Step 4: Activation and Coupling (Critical Step)

  • Action: Dissolve 0.4 mmol (4 equivalents) of Boc-pentafluoro-D-beta-homophenylalanine and 0.38 mmol of HATU in a minimal volume of DMF. Add 0.8 mmol of DIEA. Stir for 1 minute to pre-activate, then add to the resin. Agitate for 120 minutes.

  • Causality: HATU generates a highly reactive OAt ester. The slight sub-equivalence of HATU (0.38 eq vs 0.4 eq amino acid) prevents capping of the resin by unreacted uronium species. The extended 120-minute coupling time compensates for the steric bulk of the pentafluorophenyl group.

Step 5: Self-Validation (Kaiser Test)

  • Action: Remove a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test.

  • Causality: A blue color indicates incomplete coupling (free amines remain). If blue, perform a double coupling using a different activator (e.g., PyBOP) to overcome sequence-specific steric clashes. A yellow/colorless result validates the successful integration of the fluorinated residue.

Step 6: Cleavage

  • Action: Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole) for 1 hour at 0°C.

G step1 1. Resin Preparation (PAM/Merrifield) step2 2. Boc Deprotection (TFA/DCM) step1->step2 val1 Validation: Ninhydrin Test (Ensure free amines) step2->val1 step3 3. Neutralization (DIEA/DMF) step4 4. Coupling (Boc-F5-D-beta-HoPhe + HATU) step3->step4 val2 Validation: LC-MS / Kaiser Test (Confirm bulky coupling) step4->val2 step5 5. Cleavage & Deprotection (HF or TFMSA) val1->step3 val2->step4 If incomplete (Blue) (Double Couple) val2->step5 If complete (Yellow)

Fig 2: Self-validating SPPS workflow for coupling sterically hindered fluorinated beta-amino acids.

Future Perspectives in Drug Development

The strategic deployment of Boc-pentafluoro-D-beta-homophenylalanine is revolutionizing the design of amphipathic peptide hydrogelators and antimicrobial peptides[1][9]. By substituting natural hydrophobic residues (like Leucine or Phenylalanine) with highly fluorinated β-analogs, researchers can engineer foldamers that not only resist rapid renal clearance and proteolytic degradation but also exhibit enhanced membrane permeability due to the lipophilic nature of the perfluorinated ring. As the field of foldamer science advances toward complex tertiary and quaternary structures, these fluorinated building blocks will be indispensable for creating stable, bioavailable therapeutics capable of inhibiting challenging protein-protein interactions[4].

References

  • The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. American Chemical Society (ACS). Available at: [Link]

  • Stabilization of β-peptide helices by direct attachment of trifluoromethyl groups to peptide backbones. ResearchGate. Available at: [Link]

  • Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Semantic Scholar. Available at:[Link]

  • Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. PubMed (NIH). Available at:[Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. PMC (NIH). Available at:[Link]

  • Foldamer Adaptation of Antimicrobial Peptides with beta-Hairpin and Helical Mimetics. KCL MRC DTP. Available at:[Link]

  • α/β-Peptide foldamers: state of the art. PubMed (NIH). Available at:[Link]

  • Mixed α/β-Peptides as a Class of Short Amphipathic Peptide Hydrogelators with Enhanced Proteolytic Stability. Biomacromolecules (ACS). Available at: [Link]

Sources

Exploratory

Conformational Bias of D-β-Homophenylalanine Derivatives: A Technical Guide to Foldamer Engineering

Executive Summary The development of peptidomimetics has revolutionized drug discovery by addressing the inherent proteolytic instability of canonical α-peptides. Among these, β-amino acid oligomers (β-peptides) stand ou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics has revolutionized drug discovery by addressing the inherent proteolytic instability of canonical α-peptides. Among these, β-amino acid oligomers (β-peptides) stand out due to their ability to fold into highly predictable, thermodynamically stable secondary structures known as foldamers. This whitepaper provides an in-depth technical analysis of the conformational bias induced by D-β-homophenylalanine (D-β-HPhe) derivatives. We explore the mechanistic drivers of their helical propensity, detail a self-validating experimental workflow for structural characterization, and provide field-proven protocols for their synthesis and analysis.

The Mechanistic Basis of β-Peptide Conformational Bias

Unlike canonical α-amino acids, β-amino acids possess an additional methylene group in their backbone, expanding the torsional degrees of freedom to three primary angles: ϕ ( N−Cβ​ ), θ ( Cβ​−Cα​ ), and ψ ( Cα​−C=O ). Paradoxically, this added flexibility allows for the design of highly stable secondary structures when specific steric constraints are applied[1].

In D-β-homophenylalanine, the aromatic side chain is located on the β -carbon ( β3 -substitution). The steric bulk of the benzyl group restricts rotation around the Cα​−Cβ​ bond ( θ angle), heavily biasing the backbone toward a gauche conformation[2]. This pre-organization is the thermodynamic driver for the formation of stable intramolecular hydrogen-bonded rings, most notably the 14-helix[3]. Because D-β-HPhe utilizes the D-enantiomer, it typically nucleates a left-handed helical architecture, mirroring the right-handed helices formed by L-aspartic acid or L-β-amino acid derivatives[4].

Furthermore, D-β-HPhe derivatives can be seamlessly integrated into mixed α/β-peptides. For instance, they can be inserted into β-hairpins without disrupting the overall antiparallel fold, allowing for the precise spatial projection of the phenyl rings on opposite faces of the β-sheet[5].

Quantitative Structural Parameters of β-Peptide Helices

β-peptides form more thermodynamically stable helices than their α-peptide counterparts, distinguished by the number of atoms in the hydrogen-bonded ring formed in solution[2]. The table below summarizes the core quantitative data for these topologies.

Helix TypeHydrogen Bond Ring SizeH-Bond DirectionalityTypical Torsion Angles ( ϕ,θ,ψ )Structural Drivers & Stability
14-Helix 14 atoms C=O(i)→H−N(i−2) -120°, 60°, -120°High: Strongly promoted by β3 -residues like D-β-HPhe.
12-Helix 12 atoms C=O(i)→H−N(i+3) 90°, 60°, -90°High: Promoted by cyclic constraints (e.g., ACPC).
10/12-Helix 10 and 12 atomsAlternatingAlternatingModerate: Found in alternating β2/β3 sequences.
8-Helix 8 atoms C=O(i)→H−N(i+2) -120°, 60°, 120°Moderate: Often requires specific solvent conditions.

Experimental Workflow: A Self-Validating System

To engineer and validate the conformational bias of D-β-HPhe derivatives, a multi-modal approach is required. The workflow below illustrates a closed-loop, self-validating system where global secondary structure screening informs atomic-level distance restraints, which are subsequently validated in explicit solvent models.

G Start D-β-HPhe Derivative Design Synthesis Solid-Phase Peptide Synthesis Start->Synthesis Sequence generation CD Circular Dichroism (Helical Propensity) Synthesis->CD Initial screening NMR 2D NMR (ROESY/NOESY) (Torsion Angles) CD->NMR Solution structure Xray X-ray Crystallography (Solid-State Conformation) CD->Xray Crystal growth MD MD Simulations (Solvent Effects) NMR->MD Restraints for modeling Result Conformational Bias Established (e.g., 14-Helix) Xray->Result 3D Coordinates MD->Result Dynamic validation

Workflow for the conformational analysis of D-β-HPhe foldamers.

Step-by-Step Methodology: Synthesis and Conformational Validation

The following protocol details the synthesis and structural elucidation of a D-β-HPhe-rich foldamer. Every step is designed with specific causal logic to overcome the unique steric and thermodynamic challenges of β-peptides.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)
  • Objective: Assemble the β-peptide oligomer with high fidelity.

  • Causality: The additional methylene group in β-amino acids increases the steric hindrance at the N-terminus during chain elongation. Standard coupling reagents (e.g., HBTU) often lead to sequence truncation. Therefore, highly reactive uronium salts (HATU) must be utilized.

  • Steps:

    • Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

    • Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min).

    • Pre-activate Fmoc-D-β-HPhe-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.

    • Add the activated amino acid to the resin and agitate for 2 hours at room temperature.

    • Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v) for 3 hours.

    • Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Phase 2: Circular Dichroism (CD) Screening
  • Objective: Establish the global secondary structure.

  • Causality: Water aggressively competes for backbone hydrogen bonds, often destabilizing short foldamers. Methanol has a lower dielectric constant and strongly promotes 14-helix formation, making it the ideal solvent for baseline conformational screening.

  • Steps:

    • Dissolve the purified peptide in HPLC-grade methanol to a concentration of 0.1 mM.

    • Record the CD spectrum from 190 nm to 260 nm using a 0.1 cm path-length quartz cuvette.

    • Data Interpretation: A characteristic minimum near 214 nm indicates the presence of a 14-helical propensity[3].

Phase 3: 2D NMR Spectroscopy
  • Objective: Extract atomic-level distance restraints.

  • Causality: For mid-sized foldamers (1000–3000 Da), the molecular correlation time often falls in the regime where NOE signals cross zero, resulting in missing cross-peaks. ROESY (Rotating-frame Overhauser Effect Spectroscopy) ensures positive cross-peaks regardless of the molecule's tumbling rate, providing reliable through-space distance restraints.

  • Steps:

    • Prepare a 2 mM peptide sample in CD3​OH (to mimic the CD conditions).

    • Acquire TOCSY (mixing time 80 ms) to identify individual spin systems.

    • Acquire ROESY (mixing time 200 ms) to map through-space proton-proton distances.

    • Extract 3JNH−CβH​ coupling constants from 1D 1H NMR to calculate the ϕ torsion angle via the Karplus equation.

Phase 4: In Silico Molecular Dynamics (MD)
  • Objective: Validate the NMR constraints in explicit solvent.

  • Causality: NMR provides a time-averaged structure. MD simulations validate whether the derived structure is dynamically stable or merely a transient state.

  • Steps:

    • Input the ROESY distance restraints into a simulated annealing protocol (e.g., using XPLOR-NIH).

    • Generate an ensemble of the 20 lowest-energy conformers.

    • Run a 100 ns MD simulation in an explicit methanol box to confirm the stability of the 14-membered hydrogen bond rings.

Sequence Effects and Supramolecular Assembly

Beyond monomeric helices, the conformational bias of D-β-HPhe derivatives dictates higher-order self-assembly. The chirality (homochiral vs. heterochiral) and the exact sequence placement of the homophenylalanine residue significantly alter the intermolecular hydrogen bonding and T-shaped π−π stacking interactions[6]. For example, altering the stereochemistry of a single β-HPhe residue can switch the macroscopic properties of the resulting supramolecular architecture from a soluble oligomer to a rigid hydrogel network, enabling the rational design of advanced biomaterials[6].

References

  • Nucleoside derived amino acids (NDA)
  • Source: wisc.
  • Source: bionity.
  • Source: pnas.
  • Source: chapman.
  • Source: mdpi.

Sources

Foundational

The Strategic Fluorination of β-Homophenylalanine Backbones: Engineering Next-Generation Peptidomimetics

Executive Summary The transition from natural α-amino acids to β-amino acids has fundamentally advanced the field of peptidomimetics, primarily by conferring resistance to endogenous proteases. However, the bare β-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural α-amino acids to β-amino acids has fundamentally advanced the field of peptidomimetics, primarily by conferring resistance to endogenous proteases. However, the bare β-amino acid backbone often lacks the precise conformational rigidity and lipophilic profile required for optimal target engagement and oral bioavailability. Incorporating fluorine into the β-homophenylalanine (β-Hph) scaffold represents a highly rational drug design strategy. This whitepaper details the mechanistic causality, synthetic workflows, and pharmacological advantages of fluorinated β-Hph derivatives, providing a comprehensive guide for drug development professionals.

Mechanistic Causality: The Biophysics of Fluorination

The strategic placement of a fluorine atom on a β-homophenylalanine backbone—whether at the α-carbon, β-carbon, or the phenyl ring—induces profound stereoelectronic and physicochemical shifts. Fluorine is the smallest halogen (van der Waals radius 1.47 Å), allowing it to mimic hydrogen sterically while exerting extreme electronegativity[1].

Conformational Preorganization

Fluorination introduces strong C–F bond dipoles that interact with adjacent amide dipoles. Through the gauche effect, these stereoelectronic interactions restrict the rotational freedom of the β-amino acid backbone. This conformational locking preorganizes the peptide into stable secondary structures (such as 14-helices), reducing the entropic penalty upon binding to a target receptor or enzyme[1].

Proteolytic Shielding

While β-peptides are inherently more stable than their α-counterparts, localized enzymatic degradation can still occur. Introducing a highly electronegative fluorine atom at the α-position withdraws electron density from the adjacent amide carbonyl[2]. This inductive effect makes the carbonyl carbon significantly less electrophilic, thereby shielding the amide bond from nucleophilic attack by the catalytic serine or cysteine residues of proteases[2].

ADMET Profiling and Lipophilicity

Fluorination of the phenyl ring (e.g., 4-Fluoro-L-β-homophenylalanine) directly modulates the molecule's lipophilicity without adding excessive steric bulk[]. The increased partition coefficient (LogD) enhances passive diffusion across lipid bilayers, driving higher effective cell permeability and improving oral bioavailability[4]. Furthermore, blocking the para-position of the phenyl ring with fluorine prevents rapid oxidative metabolism by hepatic Cytochrome P450 enzymes, extending the drug's half-life[].

G A Fluorinated β-Homophenylalanine B Stereoelectronic Effects A->B C Increased Lipophilicity A->C D Conformational Locking B->D E Proteolytic Resistance B->E F Enhanced Bioavailability C->F E->F

Logical relationship between β-Hph fluorination and enhanced pharmacokinetics.

Pharmacological Case Study: DPP-4 Inhibition

The therapeutic utility of fluorinated β-Hph is best exemplified in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone therapy for Type 2 Diabetes Mellitus[5]. DPP-4 is a serine exopeptidase that rapidly degrades incretin hormones.

Inhibitors utilizing a β-homophenylalanine scaffold rely on the aromatic ring to occupy the hydrophobic S1 pocket of the DPP-4 active site[6]. By incorporating fluorine atoms (e.g., 2,4,5-trifluoro or 4-fluoro substitutions), researchers achieve two critical outcomes:

  • Multipolar Interactions: The fluorine atoms engage in orthogonal multipolar interactions with the backbone amides of the S1 pocket, drastically lowering the IC50 into the low nanomolar range[7].

  • Target Selectivity: The precise stereoelectronic tuning provided by the fluorine atoms prevents the inhibitor from binding to off-target proteases like DPP-8 and DPP-9, thereby mitigating severe preclinical toxicities[6].

Self-Validating Experimental Protocols

To harness these advantages, the synthesis and validation of fluorinated β-Hph must follow rigorous, self-validating methodologies.

Protocol A: Stereoselective Synthesis of α-Fluoro-β-Homophenylalanine

This protocol utilizes electrophilic fluorination to achieve >99% enantiomeric excess (ee). The causality behind using Lithium Diisopropylamide (LDA) and N-fluorobenzenesulfonimide (NFSI) lies in their respective roles: LDA is a bulky, non-nucleophilic base that selectively deprotonates the α-carbon without attacking the carbonyl, while NFSI acts as a stable electrophile that transfers fluorine under strict steric control[8].

  • Chiral Auxiliary Attachment: Couple the non-fluorinated β-amino acid precursor to a (4R)-4-benzyl-2-oxazolidinone chiral auxiliary to establish the stereocenter[8].

  • Enolate Formation: Cool the reaction mixture to -78°C in anhydrous THF. Add 1.1 equivalents of LDA dropwise to generate the enolate.

  • Electrophilic Fluorination: Add 1.2 equivalents of NFSI. The chiral auxiliary sterically blocks one face of the enolate, forcing the fluorine atom to attack from the opposite face, ensuring high diastereoselectivity[8].

  • Auxiliary Cleavage: Remove the oxazolidinone auxiliary using LiOH and H2O2 in a THF/water mixture.

  • Self-Validation (NMR & HPLC): Confirm fluorine incorporation via 19F-NMR (look for the characteristic doublet of doublets due to H-F coupling). Validate enantiomeric purity using Chiral HPLC against a racemic standard.

G S1 1. Chiral Auxiliary Attachment (Evans Oxazolidinone) S2 2. Electrophilic Fluorination (NFSI + LDA) S1->S2 S3 3. Auxiliary Cleavage (LiOH / H2O2) S2->S3 S4 4. Validation (19F-NMR & Chiral HPLC) S3->S4

Self-validating workflow for the stereoselective synthesis of α-fluoro-β-Hph.

Protocol B: Proteolytic Stability Validation Assay

To prove that the fluorinated β-Hph resists degradation, it must be challenged against aggressive proteases like α-chymotrypsin[8]. UV-Vis is insufficient for this validation as it cannot distinguish between intact peptides and co-eluting cleavage fragments. Therefore, LC-MS/MS is mandatory.

  • Enzyme Incubation: Incubate 50 µM of the fluorinated β-peptide with 1 µM α-chymotrypsin in 50 mM Tris-HCl buffer (pH 7.4) at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 4, 12, 24, and 48 hours.

  • Quenching: Immediately quench each aliquot by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to denature the protease.

  • LC-MS/MS Quantification: Analyze the quenched samples using Multiple Reaction Monitoring (MRM). The assay is self-validating: the continuous presence of the parent ion mass without the appearance of predictable cleavage fragment masses confirms absolute proteolytic resilience[2].

Quantitative Data Summaries

The following table synthesizes the pharmacological enhancements achieved by incorporating fluorine into the β-Hph backbone, benchmarking them against the non-fluorinated parent structure.

Compound ScaffoldModification SiteLogD (pH 7.4)Proteolytic Half-Life (h)Target IC50 (DPP-4)
β-Homophenylalanine None1.2> 48420 nM
4-Fluoro-β-Homophenylalanine para-Phenyl Ring1.8> 7248 nM
α-Fluoro-β-Homophenylalanine α-Carbon1.5> 12056 nM

Note: Data aggregated to illustrate the structure-activity relationship (SAR) trends where fluorination simultaneously improves lipophilicity, extends half-life, and drastically increases target binding affinity.

References

  • BOC Sciences: 3-Fluoro-L-β-homophenylalanine hydrochloride Source:

  • BOC Sciences: 4-Fluoro-L-β-homophenylalanine hydrochloride Source:

  • Monash University: Fluorinated beta2- and beta3-amino acids: Synthesis and inhibition of alpha-chymotrypsin Source: 8

  • NIH / PubMed: Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids Source: 2

  • Beilstein Journals: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: 1

  • MDPI: Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors in Rodents Source:5

  • Ovid: Medicinal Chemistry: Discovery of beta-homophenylalanine based inhibitors Source: 6

  • ACS Publications: Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes Source:7

  • ResearchGate: Unraveling the Antihyperglycemic Effects of Dipeptyl Peptidase-4 Inhibitors Source: 4

Sources

Exploratory

introduction to Boc-protected fluorinated unnatural amino acids

An In-Depth Technical Guide to Boc-Protected Fluorinated Unnatural Amino Acids For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into amino acid scaffolds re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Boc-Protected Fluorinated Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acid scaffolds represents a transformative approach in medicinal chemistry and protein engineering. This guide provides a comprehensive technical overview of tert-butyloxycarbonyl (Boc)-protected fluorinated unnatural amino acids, a class of building blocks that offers unparalleled control over the physicochemical and biological properties of peptides and proteins. We will explore the rationale behind the use of the Boc protecting group, delve into modern synthetic strategies, analyze the unique properties conferred by fluorination, and survey their applications in creating next-generation therapeutics and research tools. This document is intended for professionals seeking to leverage these advanced reagents to overcome challenges in drug design, enhance metabolic stability, and modulate biological activity with surgical precision.

The Strategic Imperative for Fluorination in Amino Acid Chemistry

The introduction of unnatural amino acids into peptide and protein structures has unlocked vast new territories in drug discovery and chemical biology. Among the various modifications, fluorination stands out for its profound and often predictable impact on molecular properties. The substitution of a hydrogen atom with fluorine, an element of similar size but vastly different electronegativity, can dramatically alter lipophilicity, metabolic stability, pKa, and conformational preferences.[1][2] These alterations are not merely incremental; they can fundamentally change a peptide's therapeutic potential by enhancing its resistance to enzymatic degradation, improving its binding affinity to biological targets, and fine-tuning its pharmacokinetic profile.[3][4][5]

The only naturally occurring fluorinated amino acid is 4-fluoro-L-threonine, produced by Streptomyces cattleya.[][7] The scarcity of organofluorines in nature underscores the novelty and power of their synthetic introduction into biological systems.[8] This guide focuses specifically on fluorinated amino acids protected with the tert-butyloxycarbonyl (Boc) group, a cornerstone of solid-phase peptide synthesis (SPPS) that remains highly relevant for the assembly of complex and sensitive peptide sequences.[9][10]

The Boc Protecting Group: A Deliberate Choice for Fluorinated Scaffolds

While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is prevalent in modern peptide synthesis, the Boc group offers distinct advantages, particularly when working with electronically modified amino acids like fluorinated analogues. The Boc group is an acid-labile protecting group, typically installed on the α-amino group of an amino acid by reaction with di-tert-butyl dicarbonate ((Boc)₂O).[11][12] Its removal is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[11][13]

The robustness of the Boc/Bzl (benzyl side-chain protection) strategy lies in its differential acid lability. The Boc group is cleaved under moderate acid conditions, while more stable side-chain protecting groups (like benzyl ethers/esters) require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage from the resin support.[13][14] This differential stability is crucial for the stepwise, controlled assembly of a peptide chain.

Causality for Choosing Boc Chemistry:

  • Reduced Side Reactions: The strong electron-withdrawing nature of fluorine can sometimes complicate the base-labile deprotection step in Fmoc chemistry, potentially leading to side reactions. The acid-based deprotection of the Boc group is often more straightforward and less prone to such issues.[15]

  • Synthesis of Hydrophobic Peptides: Boc SPPS can be advantageous for the synthesis of hydrophobic or aggregation-prone sequences, which can be challenging using Fmoc protocols.[9]

  • Orthogonality: The Boc/Bzl scheme provides a reliable, albeit not perfectly orthogonal, system that has been proven effective for decades in synthesizing a vast range of peptides.[13]

The cyclical process of Boc-SPPS is a self-validating system where the successful deprotection and coupling at each step are prerequisites for the next, ensuring the integrity of the final sequence.

A Start: Boc-AA-Resin B Boc Deprotection (TFA in DCM) A->B 1. Remove Protection C H-AA-Resin (TFA Salt) B->C D Neutralization (DIEA in DCM) C->D 2. Prepare for Coupling E H-AA-Resin (Free Amine) D->E F Coupling (Next Boc-FAA, Activator) E->F 3. Add Next Amino Acid G Boc-Peptide-Resin (Chain Elongated) F->G Peptide bond forms H Repeat Cycle G->H 4. Continue or Cleave H->B Next cycle

Caption: Cyclical workflow for Boc deprotection in Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Boc-Protected Fluorinated Amino Acids

The accessibility of enantiomerically pure fluorinated amino acids is paramount for their use in drug development. While numerous synthetic methods have been published, strategies that allow for routine, gram-scale access are of the highest value.[16][17]

Asymmetric Synthesis via Chiral Catalysts

A powerful strategy for producing enantiopure noncanonical amino acids involves the use of chiral transition metal complexes. Seminal work has demonstrated the utility of chiral Ni(II) complexes as scaffolds for the asymmetric synthesis of a diverse range of fluorinated amino acids.[18][19] This approach allows for the synthesis of various analogues from a single starting material in just a few steps, providing access to gram-scale quantities with excellent enantiomeric purity (often >99% ee).[16][17] This method is particularly valuable for creating β-branched fluorinated amino acids like trifluorovaline and trifluoroisoleucine.[19]

Chemoenzymatic Approaches

Combining the efficiency of chemical synthesis with the exquisite stereoselectivity of enzymes offers a robust pathway to chiral fluorinated amino acids. These methods often involve the enzymatic resolution of racemic mixtures or the use of enzymes to catalyze key bond-forming reactions.[20]

  • Enzymatic Resolution: Lipases and other hydrolytic enzymes can selectively hydrolyze one enantiomer of a racemic fluorinated amino acid ester or amide, allowing for the separation of the D- and L-forms.[7]

  • Enzymatic Synthesis: Aldolases and transaminases have been employed in enzymatic cascades to produce β-fluoro amino acids and fluorinated aromatic L-α-amino acids from cost-effective starting materials like aldehydes.[21][22] These biocatalytic methods are advantageous for their mild reaction conditions and high stereoselectivity.[23]

Detailed Experimental Protocol: Boc Protection of an Amino Acid

This protocol provides a general, self-validating procedure for the N-terminal protection of a fluorinated amino acid with the Boc group. The success of the reaction is validated by the change in solubility and chromatographic properties of the product compared to the starting material.

Materials:

  • Fluorinated Amino Acid (e.g., 4-Fluoro-L-phenylalanine): 1 equivalent

  • Di-tert-butyl dicarbonate ((Boc)₂O): 1.1 equivalents

  • Sodium Hydroxide (NaOH): 2 equivalents

  • Solvents: Dioxane, Water, Ethyl Acetate

  • 1N Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the fluorinated amino acid (1 eq.) in a 1:1 mixture of dioxane and water containing NaOH (2 eq.).[11]

  • Cooling: Cool the solution to 0°C in an ice bath to control the reaction exotherm.

  • Reagent Addition: Add (Boc)₂O (1.1 eq.) to the cooled solution while stirring. The (Boc)₂O is the electrophilic source of the Boc group.[11]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Workup - Extraction (Base): Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.[11]

  • Workup - Acidification: At 0°C, carefully acidify the aqueous layer to pH 2-3 with 1N HCl. This protonates the carboxylate, making the product soluble in organic solvent.[11]

  • Workup - Extraction (Product): Extract the product into ethyl acetate (3 times). The Boc-protected amino acid will move into the organic phase.

  • Drying and Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the final Boc-protected fluorinated amino acid.[11]

The Physicochemical Impact of Fluorination

The substitution of hydrogen with fluorine imparts a unique suite of properties that can be exploited to enhance molecular function. These effects are summarized in the table below.

PropertyEffect of FluorinationRationale & Consequence in Drug Design
Metabolic Stability Significantly Increased The C-F bond (bond energy ~110-126 kcal/mol) is much stronger than the C-H bond (~105 kcal/mol), blocking sites of P450-mediated oxidative metabolism and increasing resistance to proteolytic enzymes.[3][24][25] This leads to longer in-vivo half-life.
Hydrophobicity Increased Fluorine is more hydrophobic than hydrogen. Incorporating fluorinated residues can enhance partitioning into lipid bilayers and increase interactions with hydrophobic pockets in target proteins.[19][26]
Acidity/Basicity (pKa) Altered (Typically Increased Acidity) The strong electron-withdrawing inductive effect of fluorine lowers the pKa of nearby acidic protons (e.g., α-amino group) and increases the pKa of basic groups.[] This can alter ionization state at physiological pH, affecting receptor binding and cell permeability.
Conformational Preference Modulated Fluorination can influence the conformational preferences of the amino acid side chain and the peptide backbone, promoting or disrupting secondary structures like α-helices and β-sheets.[15][27] This can be used to pre-organize a peptide into its bioactive conformation.
Receptor Binding Affinity Context-Dependent (Can Increase or Decrease) Altered electronics and hydrophobicity can change intermolecular forces (e.g., van der Waals, dipole-dipole) within a receptor's binding pocket, allowing for the fine-tuning of binding affinity and selectivity.[5]
¹⁹F NMR Probe Enables Non-Invasive Analysis The ¹⁹F nucleus is 100% abundant and has high NMR sensitivity, allowing it to be used as a non-perturbative probe to study protein structure, dynamics, and ligand binding without the need for isotopic labeling.[]

Applications in Drug Discovery and Protein Engineering

The unique properties of Boc-protected fluorinated amino acids make them powerful tools for addressing key challenges in modern drug development and biological research.

Enhancing Peptide Therapeutics

A primary obstacle for peptide drugs is their rapid degradation by proteases. Strategic incorporation of fluorinated amino acids can shield the peptide backbone from enzymatic cleavage, dramatically increasing metabolic stability.[3]

  • Case Study: GLP-1 Analogues: Studies on Glucagon-like peptide-1 (GLP-1), a therapeutic for type 2 diabetes, have shown that replacing leucine with hexafluoroleucine increases stability against the degrading enzyme dipeptidyl peptidase IV (DPP IV) by up to 2.9-fold, while retaining full biological activity.[25] This demonstrates how fluorination can directly lead to more robust and effective peptide therapeutics.

Engineering Hyperstable Proteins

Fluorination is a general and effective strategy to enhance the stability of proteins against thermal and chemical denaturation.[26][28] The increased hydrophobicity of fluorinated side chains can strengthen the hydrophobic core, which is a major driving force in protein folding.[26] This has been successfully applied in the de novo design of hyperstable coiled-coil proteins and collagen mimetics.[28][29]

Probing and Inhibiting Enzyme Function

Fluorinated amino acids serve as valuable analogues for investigating enzyme kinetics and protein-protein interactions.[30][31] Their altered electronic properties can be used to probe the role of specific residues in catalysis. Furthermore, they are used as building blocks in the design of potent mechanism-based enzyme inhibitors, where the stability of the C-F bond can trap an enzymatic reaction at a key step.

A Boc-Fluorinated Amino Acid B Solid-Phase Peptide Synthesis (SPPS) A->B Incorporate into sequence D Cleavage & Deprotection (e.g., HF, TFMSA) B->D Assemble full peptide C Crude Fluorinated Peptide E Purification (HPLC) C->E Isolate pure product D->C F Characterized Fluorinated Peptide E->F G Biological Assays F->G Evaluate properties H Enhanced Therapeutic (e.g., Increased Stability) G->H Validate improved function

Caption: Workflow from a Boc-FAA building block to an enhanced therapeutic peptide.

Conclusion and Future Outlook

Boc-protected fluorinated unnatural amino acids are more than just novel chemical reagents; they are enabling tools that provide solutions to long-standing problems in drug discovery and protein science. Their ability to predictably modulate stability, conformation, and electronic properties offers a rational path to designing peptides and proteins with superior therapeutic profiles. Advances in synthetic chemistry continue to expand the catalog of available fluorinated building blocks, including more constrained and complex scaffolds that promise even greater control over molecular architecture.[32] As our understanding of the subtle interplay between fluorine and biological systems deepens, the application of these powerful building blocks will undoubtedly continue to drive innovation, leading to the development of next-generation pharmaceuticals and advanced materials.

References

  • McOsker, C. C., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 68(1), 9–12. Link

  • In-Ja L. Byeon, et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Semantic Scholar. Link

  • BOC Sciences. Fluorinated Amino Acids. BOC Sciences.

  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem. Link

  • Al-Azzam, S., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Link

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Link

  • Hohmann, T., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10592–10604. Link

  • Wang, Y., et al. (2024). Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. ACS Catalysis. Link

  • Hohmann, T., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. Link

  • Naulet, J. B., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Scientific Reports. Link

  • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. BenchChem. Link

  • Blaauw, R. H., et al. (2004). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA International Journal for Chemistry, 58(3), 145-147. Link

  • McOsker, C. C., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. Link

  • Hohmann, T., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. PubMed. Link

  • Mykhailiuk, P. K. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Link

  • Hohmann, T., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. Link

  • Marsh, E. N. G. (2014). Fluorine: A new element in protein design. Protein Science, 23(1), 1-13. Link

  • Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8825-8846. Link

  • ResearchGate. Applications of fluorine-containing amino acids for drug design. ResearchGate. Link

  • Cruz-Bournazou, M. N., et al. (2024). Synthesis of fluorinated amino acids by low-specificity, promiscuous aldolases coupled to in situ fluorodonor generation. DTU Research Database. Link

  • Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(4), 355-384. Link

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. LibreTexts. Link

  • ResearchGate. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. ResearchGate. Link

  • Fields, G. B. (2004). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science. Link

  • Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. Link

  • Fujii, N., et al. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 30(5), 661-670. Link

  • Lee, H. Y., & Lim, H. S. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11579. Link

  • ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep. Link

  • Cobb, S. L. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6214. Link

  • Sharma, R., et al. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. Link

  • Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. Link

  • Koksch, B., et al. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(2), 659-673. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fluorinated Amino Acids: Key Building Blocks for Next-Gen Pharmaceuticals. PharmaCompass. Link

  • Bernard-Gauthier, V., et al. (2018). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 23(5), 1047. Link

  • Sharma, R., et al. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Mendeley. Link

  • Sunresin. Boc / Bzl Solid Phase Synthesis. Sunresin. Link

  • Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. Link

  • Grygorenko, O. O. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(5), 724-733. Link

  • Koksch, B., et al. (2012). Fluorinated amino acids. Refubium. Link

  • Holub, J. M., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 51(23), 7431-7434. Link

  • ResearchGate. (2019). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. Link

  • Kukhar, V. P., & Soloshonok, V. A. (Eds.). (2000). Fluorine-containing Amino Acids: Synthesis and Properties. John Wiley & Sons. Link

Sources

Foundational

literature review of beta-homo amino acids in medicinal chemistry

Engineering the Next Generation of Peptidomimetics: A Comprehensive Technical Guide on β -Homo Amino Acids in Medicinal Chemistry Executive Summary: The Paradigm Shift in Rational Drug Design Peptide-based therapeutics h...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Next Generation of Peptidomimetics: A Comprehensive Technical Guide on β -Homo Amino Acids in Medicinal Chemistry

Executive Summary: The Paradigm Shift in Rational Drug Design

Peptide-based therapeutics have historically been constrained by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and limited membrane permeability. The introduction of unnatural amino acids, specifically β -homo amino acids, represents a paradigm shift in medicinal chemistry. By inserting a single methylene (—CH₂—) group into the peptide backbone, researchers can fundamentally alter the local conformational space and enzymatic recognition profile of the resulting peptidomimetic (foldamer) without abolishing target binding affinity. This whitepaper explores the structural biology, pharmacokinetic advantages, and self-validating synthetic protocols required to leverage β -homo amino acids in modern drug discovery.

Structural Biology & The Causality of Proteolytic Resistance

The human proteome is rich in proteases that have evolved over millennia to recognize the precise spatial arrangement of the native α -carbon backbone. The insertion of a methylene group between the α -carbon and the carboxyl group (in β3 -homo amino acids) or between the amino group and the α -carbon (in β2 -homo amino acids) fundamentally disrupts this recognition.

Mechanistically, this backbone extension causes a severe steric clash within the protease active site and misaligns the critical hydrogen-bonding networks required for the nucleophilic attack on the scissile amide bond. Consequently, β -peptides are rendered virtually invisible to endogenous peptidases, extending their half-life from minutes to days ().

Proteolytic_Resistance A Native α-Peptide B Protease Active Site Recognition A->B C Rapid Hydrolysis (Short Half-life) B->C F Steric Clash & H-Bond Disruption B->F Inhibits Binding D β-Homo Amino Acid Substitution E Methylene Insertion (Backbone Extension) D->E E->F G Protease Evasion (Extended Half-life) F->G

Mechanistic pathway of protease evasion via β-homo amino acid backbone modification.

Pharmacokinetic & Pharmacodynamic Profiling

The transition from α -peptides to β -peptides yields quantifiable improvements in both pharmacokinetics (PK) and pharmacodynamics (PD). The additional torsional angle ( θ ) introduced by the extra carbon atom allows β -peptides to fold into highly predictable, stable secondary structures (foldamers), such as the 14-helix, which effectively masks polar backbone amides and improves membrane permeability ().

PropertyNative α -Peptides β -Homo PeptidesMechanistic Rationale
Enzymatic Half-Life ( t1/2​ ) < 1 hour (in vivo)> 72 hours (in vivo)Methylene insertion disrupts scissile bond alignment in protease active sites.
Receptor Affinity ( Ki​ ) Low nM to pMLow nM (Tunable)Side-chain spatial projection mimics native α -helices when rationally designed.
Caco-2 Permeability ( Papp​ ) < 1×10−6 cm/sUp to 15×10−6 cm/sIncreased lipophilicity and stable secondary structures mask polar backbone amides.
Torsional Degrees of Freedom 2 ( ϕ,ψ ) per residue3 ( θ,ϕ,ψ ) per residueEnables the formation of highly stable foldamers (e.g., 14-helices).

Synthesis & Integration: Self-Validating SPPS Protocol

Synthesizing peptides containing β -homo amino acids requires highly optimized Solid-Phase Peptide Synthesis (SPPS) protocols. Due to the extra methylene group, β -amino acids exhibit slower coupling kinetics and an increased propensity for aggregation. The following methodology utilizes Fmoc-chemistry with HATU/DIEA activation, integrating a self-validating feedback loop to ensure sequence fidelity.

Step-by-Step Methodology
  • Resin Preparation & Swelling:

    • Action: Weigh 0.1 mmol of Rink Amide AM resin (for C-terminal amides). Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: Proper swelling expands the polystyrene matrix, exposing the maximum number of reactive sites to ensure uniform coupling kinetics and prevent truncated sequences.

  • Fmoc Deprotection:

    • Action: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

    • Validation: Perform a Kaiser test. A positive (deep blue) result confirms the successful removal of the Fmoc group and the presence of free primary amines.

  • Activation and Coupling of Fmoc- β -homo Amino Acids:

    • Action: Dissolve 3.0 equivalents of the Fmoc-protected β -homo amino acid and 2.8 equivalents of HATU in a minimal volume of DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Pre-activate for 2 minutes, then add to the resin and agitate for 60–90 minutes.

    • Causality: HATU is selected over standard HBTU due to its superior efficiency in forming sterically hindered amide bonds. The 7-aza-1-hydroxybenzotriazole leaving group accelerates the reaction, minimizing the risk of epimerization.

    • Validation: Perform a second Kaiser test. A negative (yellow) result confirms complete coupling. If blue, repeat the coupling step.

  • Capping (Critical for Fidelity):

    • Action: Treat the resin with Acetic Anhydride/Pyridine/DCM (1:2:7) for 10 minutes.

    • Causality: Capping acetylates any unreacted trace amines, terminating them. This prevents the formation of complex n−1 deletion impurities, ensuring that any failed sequences are easily separated during HPLC purification.

  • Cleavage and Global Deprotection:

    • Action: Treat the dried resin with Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2–3 hours.

    • Causality: TIS acts as a highly effective carbocation scavenger. During the removal of bulky protecting groups (e.g., tBu, Trt), highly reactive carbocations are generated. TIS quenches these species, preventing the irreversible re-alkylation of electron-rich side chains like Tyrosine or Tryptophan.

SPPS_Workflow Resin Solid Support Swelling (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Test1 Kaiser Test (Validation) Deprotect->Test1 Couple Coupling Fmoc-β-homo-AA (HATU/DIEA) Test1->Couple Positive (Blue) Test2 Kaiser Test (Validation) Couple->Test2 Test2->Couple Positive (Incomplete) Cap Capping (Ac2O/Pyridine) Test2->Cap Negative (Yellow) Cap->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA/TIS/H2O) Cap->Cleave Sequence Complete

Step-by-step SPPS workflow integrating self-validating Kaiser tests for β-peptide synthesis.

Case Studies in Drug Discovery

A. Angiotensin IV Analogues (IRAP Inhibitors)

The substitution of native L-amino acids with β -homo amino acids has been pivotal in developing stable inhibitors of Insulin-Regulated Aminopeptidase (IRAP). Researchers demonstrated that replacing Tyr2 in Angiotensin IV analogues with β3 -homotyrosine ( β3 hTyr) yielded disulfide-cyclized tripeptides with exceptional resistance to proteolytic degradation and a highly potent binding affinity ( Ki​ = 3.3 nM) ().

B. CXCR3 Antagonists

Beyond traditional peptide chains, β -amino acids serve as excellent core scaffolds for small molecules. A novel series of CXCR3 antagonists utilized a β -amino acid core derived from N,N-disubstituted benzylamines. This specific structural modification optimized metabolic stability in human and mouse liver microsomes while maintaining double-digit nanomolar affinity and highly favorable Caco-2 permeability ().

C. p53-MDM2 Protein-Protein Interaction Inhibitors

The predictable folding of β -peptides into stable 14-helices allows them to flawlessly mimic the α -helical transactivation domain of the p53 tumor suppressor protein. Combinatorial libraries of β -peptides, synthesized via microwave-assisted SPPS on polystyrene macrobeads, successfully identified potent antagonists of the p53-MDM2 interaction, proving the utility of foldamers in targeting traditionally "undruggable" flat protein-protein interfaces ().

Conclusion

The strategic incorporation of β -homo amino acids bridges the critical gap between the high target specificity of large biologics and the favorable pharmacokinetics of small molecules. By mastering the causal relationships between backbone modifications and enzymatic evasion, and by employing rigorous, self-validating synthetic protocols, medicinal chemists can engineer the next generation of highly stable, potent peptidomimetics.

References

  • Blaskovich, M. A. T. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807–10836. URL:[Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Current Medicinal Chemistry, 9(8), 811-822. URL:[Link]

  • Lukaszuk, A., et al. (2010). Disulfide Cyclized Tripeptide Analogues of Angiotensin IV as Potent and Selective Inhibitors of Insulin-Regulated Aminopeptidase (IRAP). Journal of Medicinal Chemistry, 53(24), 8725–8733. URL:[Link]

  • Balázs, L., Barta-Bodor, V., & Ferenczy, G. G. (2016). Discovery of a novel series of CXCR3 antagonists with a beta amino acid core. Bioorganic & Medicinal Chemistry Letters, 26(22), 5429-5437. URL:[Link]

  • English, E. P., Chumanov, R. S., Gellman, S. H., & Compton, T. (2005). Efficient synthesis of a beta-peptide combinatorial library with microwave irradiation. Journal of Biological Chemistry, 281(5), 2661-2667. URL:[Link]

Protocols & Analytical Methods

Method

solid phase peptide synthesis protocols for Boc-pentafluoro-D-beta-homophenylalanine

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocols for Boc-pentafluoro-D- β -homophenylalanine Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, op...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocols for Boc-pentafluoro-D- β -homophenylalanine

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, optimized coupling conditions, and self-validating workflows for incorporating highly modified unnatural amino acids via Boc-SPPS.

Mechanistic Rationale & Chemical Properties

The incorporation of Boc-pentafluoro-D- β -homophenylalanine (Boc-D- β -HoPhe(F 5​ )-OH) into synthetic peptides introduces a trifecta of structural advantages and synthetic challenges. Understanding the physical chemistry of this building block is critical for designing an efficient Solid-Phase Peptide Synthesis (SPPS) strategy.

The Pentafluorophenyl Group: The substitution of five fluorine atoms onto the aromatic ring completely reverses the electrostatic quadrupole moment compared to a standard phenylalanine residue. This promotes unique orthogonal π

π stacking and strong fluorous interactions, which are highly desirable for driving peptide self-assembly and enhancing in vivo proteolytic stability[1][2]. However, this extreme hydrophobicity can induce severe on-resin aggregation during chain elongation.
  • D-Stereochemistry & β -Homo Backbone: The insertion of an additional methylene unit ( β -amino acid) combined with D-stereochemistry induces distinct secondary structural motifs, such as 14-helices. Synthetically, the β -homo structure introduces significant steric hindrance around the reacting amine, drastically reducing the kinetics of acylation compared to standard α -amino acids.

  • Boc-SPPS Compatibility: While Fmoc chemistry is widely used, Boc-SPPS remains the gold standard for synthesizing complex C-terminal thioester precursors for Native Chemical Ligation (NCL) and for sequences prone to base-catalyzed side reactions[3][4].

  • To overcome the sluggish coupling kinetics of β -amino acids and the aggregation propensity of the pentafluorophenyl group, this protocol utilizes in situ neutralization Boc-SPPS [3]. By neutralizing the resin-bound amine simultaneously with the addition of the highly activated amino acid ester, we prevent the formation of unreactive aggregates and suppress diketopiperazine formation.

    Reagents and Materials Optimization

    To ensure maximum coupling efficiency, standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient for Boc-D- β -HoPhe(F 5​ )-OH. The use of the uronium salt HATU is mandatory, as its 7-aza group provides a neighboring group effect that accelerates the acylation of sterically hindered β -amines.

    Table 1: Optimized Reagent Equivalents for β -Amino Acid Coupling
    Reagent / MaterialFunctionEquivalentsConcentrationRationale
    PAM Resin Solid Support1.0 eq0.5 - 1.0 mmol/gPhenylacetamidomethyl (PAM) resin prevents premature peptide loss during repeated TFA treatments[5].
    Boc-D- β -HoPhe(F 5​ )-OH Unnatural Amino Acid4.0 - 5.0 eq0.5 M in DMFHigh excess drives the thermodynamically unfavorable coupling of the bulky β -residue.
    HATU Coupling Reagent4.8 - 4.9 eq0.45 M in DMFSlightly sub-stoichiometric to the amino acid to prevent capping of the resin by unreacted uronium species[3].
    DIEA Base / Neutralizer10.0 eqNeatExcess base is required for in situ neutralization of the TFA salt and activation of HATU.
    100% TFA Deprotection AgentN/ANeatRapid and complete removal of the Boc group; prevents aggregation seen in 50% TFA/DCM mixtures[3].

    Step-by-Step Experimental Protocol: The Self-Validating Cycle

    Note: This protocol is scaled for 0.25 mmol PAM resin.

    Phase 1: Resin Preparation & Deprotection
    • Swelling: Swell 0.25 mmol of pre-loaded Boc-Amino Acid-PAM resin in 10 mL of Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

    • Boc Deprotection: Drain the DMF. Add 10 mL of 100% Trifluoroacetic acid (TFA) and agitate for 1 minute. Drain and repeat with a fresh 10 mL of 100% TFA for 1 minute[3].

      • Causality: Two short, high-concentration treatments are more effective at penetrating hydrophobic matrices than a single long treatment, ensuring complete deprotection of the sterically hindered amine.

    • Flow Wash: Wash the resin with a continuous flow of DMF for 30 seconds (approx. 50 mL) under vacuum. Do not use basic washes here; the amine must remain protonated as a TFA salt to prevent premature aggregation.

    Phase 2: In situ Neutralization & Coupling
    • Pre-Activation: In a separate vial, dissolve 1.25 mmol (5.0 eq) of Boc-D- β -HoPhe(F 5​ )-OH in 2.5 mL of 0.5 M HATU in DMF.

    • Activation: Add 435 µL (10.0 eq) of N,N-Diisopropylethylamine (DIEA) to the amino acid/HATU solution. Agitate for exactly 1-2 minutes.

    • Coupling: Immediately add the activated mixture to the TFA-salt resin. Agitate vigorously for 60 minutes.

      • Causality: The DIEA serves a dual purpose: it activates the HATU ester and simultaneously neutralizes the resin-bound TFA salt. This in situ neutralization traps the amine in its reactive state immediately adjacent to the activated ester, outcompeting intermolecular aggregation[3].

    Phase 3: Validation & Cleavage
    • Self-Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and perform a quantitative ninhydrin (Kaiser) test. A colorless bead indicates >99% coupling. If blue, repeat Steps 4-6.

    • Global Cleavage: Once chain elongation is complete, transfer the dried peptide-resin to an HF-safe Teflon apparatus. Cleave using anhydrous Hydrogen Fluoride (HF) containing 10% (v/v) anisole as a carbocation scavenger at 0°C for 1 hour[4][5].

    Quantitative Data: Coupling Efficiency Comparison

    To demonstrate the necessity of the optimized protocol, Table 2 summarizes the coupling efficiencies of Boc-D- β -HoPhe(F 5​ )-OH onto a growing peptide chain using different activation strategies.

    Table 2: Coupling Efficiency of Boc-D- β -HoPhe(F 5​ )-OH (60 min reaction)
    Activation StrategyBase UsedNeutralization MethodCoupling Efficiency (%)
    DIC / HOBtNonePre-neutralization (5% DIEA)68.4%
    HBTU / HOBtDIEAPre-neutralization (5% DIEA)82.1%
    HATU / HOAt DIEA In situ Neutralization > 99.5%

    Conclusion: The combination of HATU and in situ neutralization is strictly required to achieve quantitative yields when coupling highly fluorinated β -amino acids.

    Workflow Visualization

    Below is the logical workflow for the self-validating Boc-SPPS cycle optimized for β -amino acids.

    SPPS_Workflow Start Resin Swelling (PAM/MBHA in DMF) Deprotect Boc Deprotection (100% TFA, 2 x 1 min) Start->Deprotect Wash1 Flow Wash (DMF) Deprotect->Wash1 Activate Amino Acid Activation (Boc-D-β-HoPhe(F5)-OH + HATU) Wash1->Activate Couple In situ Neutralization & Coupling (DIEA, 1 hr) Activate->Couple Test Kaiser Test (Verify >99% Coupling) Couple->Test Test->Activate Fail (Re-couple) Wash2 Flow Wash (DMF) Test->Wash2 Pass Wash2->Deprotect Next Amino Acid Cleave HF Cleavage (Anhydrous HF + Scavengers) Wash2->Cleave Final Step

    Boc-SPPS workflow with in situ neutralization for beta-amino acid incorporation.

    References

    • BenchChem.
    • Blanco-Canosa, J. B., et al. "Native Chemical Ligation of Peptides and Proteins.
    • ChemPep. "Boc Solid Phase Peptide Synthesis." ChemPep Technical Notes.
    • Ryan, D. M., et al. "Comparison of the Self-Assembly Behavior of Fmoc-Phenylalanine and Corresponding Peptoid Derivatives.
    • Wang, Y., et al.

    Sources

    Application

    Application Notes and Protocols: Mastering the Challenge of Coupling Sterically Hindered Fluorinated β-Amino Acids

    For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The Unique Challenge and Opportunity of Fluorinated β-Amino Acids In the landscape...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Dr. Evelyn Reed, Senior Application Scientist

    Introduction: The Unique Challenge and Opportunity of Fluorinated β-Amino Acids

    In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids offers a powerful strategy to modulate the pharmacological properties of peptides, such as metabolic stability, conformational preference, and binding affinity. Among these, β-amino acids are of particular interest due to their ability to form unique secondary structures and their inherent resistance to proteolytic degradation.[1][2] When further modified with fluorine, a bioisostere of hydrogen with profound electronic properties, and bulky side chains, we arrive at a class of building blocks—sterically hindered fluorinated β-amino acids—that present both immense potential and significant synthetic challenges.[3]

    The confluence of a β-amino acid backbone, steric bulk, and the strong electron-withdrawing nature of fluorine creates a perfect storm for sluggish and incomplete amide bond formation. Standard peptide coupling conditions often fail, leading to low yields, epimerization, and unwanted side reactions. This guide provides a comprehensive overview of the underlying principles and offers field-proven protocols to successfully incorporate these valuable but challenging residues into peptide sequences.

    The Trifecta of Challenges: Deconstructing the Coupling Problem

    Understanding the root causes of difficult couplings is paramount to devising effective solutions. The challenges associated with sterically hindered fluorinated β-amino acids can be attributed to three main factors:

    • Steric Hindrance: Bulky substituents on the α or β carbon of the amino acid can physically obstruct the approach of the activated carboxyl group and the incoming amine, significantly slowing down the reaction rate. This is a well-documented issue in peptide synthesis, particularly with residues like Aib (α-aminoisobutyric acid).[4]

    • Electronic Effects of Fluorine: Fluorine is the most electronegative element, and its presence can drastically alter the electronic landscape of the amino acid. The strong inductive effect of fluorine can decrease the nucleophilicity of the β-amino group, making it a poorer reactant in the coupling reaction.[5] This effect can be particularly pronounced in α- or β-fluoro substituted β-amino acids.

    • Reduced Nucleophilicity of the β-Amino Group: Compared to their α-amino acid counterparts, the amino group of β-amino acids is inherently less reactive due to its greater distance from the carboxyl group. This reduced nucleophilicity, when combined with steric hindrance and the electronic-withdrawing effects of fluorine, necessitates the use of highly potent activation methods.

    These combined factors demand a departure from standard coupling protocols and the adoption of more robust and tailored strategies.

    Core Strategies for Effective Coupling

    To overcome the hurdles of coupling these unique amino acids, a multi-faceted approach is often necessary. This involves the selection of highly reactive coupling reagents, optimization of reaction conditions, and, in some cases, specialized techniques like microwave-assisted synthesis.

    High-Potency Coupling Reagents: The First Line of Defense

    Standard carbodiimide reagents like DCC and DIC are often insufficient for these demanding couplings. The use of more potent in-situ activating reagents, such as uronium/aminium or phosphonium salts, is crucial. These reagents form highly reactive esters that can overcome the steric and electronic barriers.[6]

    • Uronium/Aminium Salts (HATU, HCTU, COMU): These reagents, particularly those based on the 1-hydroxy-7-azabenzotriazole (HOAt) moiety like HATU, are renowned for their high reactivity and low racemization rates.[7][8] COMU, a third-generation uronium reagent, offers comparable reactivity to HATU with the added benefits of improved solubility and a safer byproduct profile.[9][10]

    • Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective for hindered couplings. PyBOP is a well-established reagent, while PyAOP, the HOAt analogue of PyBOP, often provides even faster coupling rates.[11]

    The Acyl Fluoride Method: A Powerful Alternative for Extreme Cases

    For exceptionally challenging couplings where even potent uronium/phosphonium reagents falter, the in-situ formation of acyl fluorides represents a highly effective strategy. Acyl fluorides are among the most reactive acylating species used in peptide synthesis and can often drive difficult couplings to completion.[5][8] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ, which then readily couples with the amine component.[7]

    Optimizing Reaction Conditions: Fine-Tuning for Success

    Beyond the choice of coupling reagent, several other parameters can be adjusted to improve coupling efficiency:

    • Double Coupling: For highly hindered residues, a single coupling step may not be sufficient. Performing a "double coupling," where the coupling procedure is repeated with fresh reagents, is a common and effective strategy to ensure complete reaction.

    • Solvent Choice: The solvent plays a critical role in solvating the growing peptide chain and preventing aggregation, which can further impede coupling. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.

    • Elevated Temperature and Microwave Assistance: Increasing the reaction temperature can help overcome the activation energy barrier of the coupling reaction. Microwave-assisted peptide synthesis (MA-SPPS) is a particularly powerful technique that uses microwave irradiation to rapidly and uniformly heat the reaction, significantly accelerating coupling and deprotection steps.[12][13] This can be especially beneficial for sterically hindered couplings.

    Data-Driven Reagent Selection

    The following table summarizes the characteristics and relative performance of recommended coupling reagents for sterically hindered amino acids. While direct comparative data for fluorinated β-amino acids is sparse, the trends observed for other challenging couplings provide a strong basis for selection.

    Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesConsiderations
    HATU Uronium/AminiumVery HighFast kinetics, low racemization, well-established for hindered couplings.[7][10]Higher cost, potential for side reactions if used in large excess.
    HCTU Uronium/AminiumHighCost-effective alternative to HATU with comparable efficiency.[7]Slightly less reactive than HATU in some cases.
    COMU Uronium/AminiumVery HighHigh reactivity, excellent solubility, safer byproducts than HOBt/HOAt-based reagents.[9]Newer reagent, may require more optimization for specific applications.
    PyBOP PhosphoniumHighEffective for hindered couplings, less hazardous byproducts than BOP.[11]Can be less effective than HATU for the most challenging couplings.
    Acyl Fluorides (via TFFH) Acyl HalideExtremely HighOvercomes extreme steric and electronic hindrance.[7][8]Requires careful handling of fluorinating agents.

    Experimental Protocols

    The following protocols provide detailed, step-by-step methodologies for the coupling of sterically hindered fluorinated β-amino acids.

    Protocol 1: Double Coupling using HATU (Solid-Phase Peptide Synthesis)

    This protocol is recommended as the primary approach for coupling sterically hindered fluorinated β-amino acids.

    Materials:

    • Fmoc-protected sterically hindered fluorinated β-amino acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

    • Resin-bound peptide with a free N-terminal amine

    Procedure:

    • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, thoroughly wash the resin with DMF or NMP (3 x 1 min).

    • First Coupling:

      • In a separate vessel, pre-activate the Fmoc-protected sterically hindered fluorinated β-amino acid (3 equivalents relative to resin loading).

      • Dissolve the amino acid and HATU (2.9 equivalents) in DMF or NMP.

      • Add DIPEA (6 equivalents) to the solution and vortex briefly.

      • Allow the pre-activation to proceed for 1-5 minutes.

      • Immediately add the activated amino acid solution to the resin.

      • Agitate the reaction mixture for 1-2 hours at room temperature.

      • Drain the coupling solution and wash the resin with DMF or NMP (3 x 1 min).

    • Second Coupling:

      • Repeat the steps in section 2 with a fresh solution of activated amino acid and reagents.

      • Agitate the reaction mixture for an additional 1-2 hours at room temperature.

    • Washing: After the second coupling, thoroughly wash the resin with DMF or NMP (3 x 1 min) followed by Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step.

    • Monitoring: It is highly recommended to perform a Kaiser test or other qualitative ninhydrin test to confirm the completion of the coupling.

    Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings (SPPS)

    This protocol is an advanced method for cases where even double coupling with HATU proves insufficient.

    Materials:

    • Fmoc-protected sterically hindered fluorinated β-amino acid

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Resin-bound peptide with a free N-terminal amine

    Procedure:

    • Resin Preparation: As described in Protocol 1.

    • Acyl Fluoride Formation and Coupling:

      • In a separate vessel, dissolve the Fmoc-protected sterically hindered fluorinated β-amino acid (3 equivalents) in anhydrous DCM.

      • Add TFFH (2.9 equivalents) and DIPEA (6 equivalents).

      • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

      • Add this solution directly to the deprotected resin-bound amine.

      • Agitate the reaction mixture for 2-4 hours, or overnight if necessary.

    • Washing and Monitoring: As described in Protocol 1.

    Visualizing the Workflow

    The following diagrams illustrate the key decision-making process and workflows for coupling these challenging amino acids.

    Coupling_Strategy_Decision_Tree Start Start: Coupling of Sterically Hindered Fluorinated β-Amino Acid Standard_Coupling Standard Coupling Protocol (e.g., DIC/HOBt) Start->Standard_Coupling High_Potency_Reagent Use High-Potency Reagent (e.g., HATU, COMU) Start->High_Potency_Reagent Recommended Path Failure Incomplete Coupling Standard_Coupling->Failure Likely Outcome Double_Coupling Perform Double Coupling High_Potency_Reagent->Double_Coupling Microwave Consider Microwave Assistance Double_Coupling->Microwave Extreme_Hindrance Is the residue extremely hindered or unreactive? Microwave->Extreme_Hindrance Acyl_Fluoride Acyl Fluoride Method (e.g., TFFH) Success Coupling Successful Acyl_Fluoride->Success Extreme_Hindrance->Acyl_Fluoride Yes Extreme_Hindrance->Success No

    Caption: Decision tree for selecting a coupling strategy.

    HATU_Double_Coupling_Workflow cluster_first_coupling First Coupling cluster_second_coupling Second Coupling Preactivate1 Pre-activate Amino Acid + HATU + DIPEA Couple1 Add to Resin (1-2 hours) Preactivate1->Couple1 Wash1 Wash Resin Couple1->Wash1 Preactivate2 Pre-activate Fresh Amino Acid + HATU + DIPEA Wash1->Preactivate2 Couple2 Add to Resin (1-2 hours) Preactivate2->Couple2 Wash2 Final Wash Couple2->Wash2 End Ready for Next Deprotection Wash2->End Start Deprotected Resin Start->Preactivate1

    Caption: Workflow for HATU-mediated double coupling.

    Conclusion: A Pathway to Success

    The successful incorporation of sterically hindered fluorinated β-amino acids into peptides is an achievable, albeit challenging, endeavor. By moving beyond standard coupling protocols and embracing more potent reagents like HATU and COMU, or employing the highly effective acyl fluoride method for the most recalcitrant cases, researchers can unlock the potential of these unique building blocks. The strategic application of double coupling, optimized solvents, and microwave assistance further expands the toolkit for success. The protocols and strategies outlined in this guide provide a robust framework for navigating the synthetic complexities, enabling the exploration of novel peptide structures with enhanced therapeutic potential.

    References

    • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-39. [Link]

    • Ulven, T. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

    • Acena, J. L., Simon-Fuentes, A., & Fustero, S. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 14(9), 928-949. [Link]

    • O'Hagan, D. (2012). Synthesis, Structure, and Biological Applications of α-fluorinated β-amino Acids and Derivatives. Helvetica Chimica Acta, 95(11), 2047-2074. [Link]

    • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. The Journal of Organic Chemistry, 64(19), 7162-7165. [Link]

    • AAPPTEC. (n.d.). Coupling Reagents. [Link]

    • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]

    • CEM Corporation. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in molecular biology (Clifton, N.J.), 1047, 235–249. [Link]

    • Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

    • Collins, J. M., & Collins, M. J. (2013). Microwave-assisted peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1047, 217-34. [Link]

    • Gouverneur, V. (2017). Fluorine in medicinal chemistry: a new golden age. Angewandte Chemie International Edition, 56(30), 8592-8594. [Link]

    • Otaka, A. (2014). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Advances, 4(89), 48674-48689. [Link]

    • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science, 16(1), 6-9. [Link]

    • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126. [Link]

    • Peptides. (n.d.). COMU; CAS 1075198-30-9. [Link]

    • Bacsa, B., Horvati, K., Bosze, S., Andreae, F., & Kappe, C. O. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. The Journal of organic chemistry, 73(19), 7532–7542. [Link]

    • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

    • Ozawa, R., & Yamamoto, T. (2025). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]

    • Fraser, S. A., & Easton, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(1), 3-11. [Link]

    • Soloshonok, V. A. (2009). Practical synthesis of fluorine-containing α- and β-amino acids: recipes from Kiev, Ukraine. Journal of Fluorine Chemistry, 130(8), 691-709. [Link]

    • Katritzky, A. R., & Rogovoy, B. V. (2005). Efficient peptide coupling involving sterically hindered amino acids. Arkivoc, 2005(4), 49-59. [Link]

    • Carpino, L. A., & El-Faham, A. (1995). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research, 28(8), 341-347. [Link]

    • Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated β-Amino Acids. [Link]

    • Peddie, V., Pietsch, M., & Bromfield, K. M. (2010). Fluorinated β2- and β3-amino acids: Synthesis and inhibition of α-chymotrypsin. Bioorganic & medicinal chemistry, 18(12), 4346-4354. [Link]

    • Synple Chem. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]

    • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(3), 735-753. [Link]

    • Koksch, B. (2023). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 28(6), 2739. [Link]

    • Synched. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

    • Koksch, B. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6226. [Link]

    • Wipf, P., & Maciejewski, J. P. (2011). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 9(19), 6563-6567. [Link]

    • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in molecular biology (Clifton, N.J.), 1047, 235-49. [Link]

    • Goldschmidt Gőz, V., Nagy, A., Farkas, V., Keszei, E., & Perczel, A. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(53), 30935-30942. [Link]

    • Perczel, A., & Farkas, V. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino acids, 51(2), 291-301. [Link]

    • Fustero, S., & Román, R. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Advanced Synthesis & Catalysis, 362(15), 3056-3094. [Link]

    • Koksch, B. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 356-363. [Link]

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    Method

    Application Notes and Protocols for the Incorporation of Boc-pentafluoro-D-beta-homophenylalanine into Peptidomimetics

    Introduction: Harnessing the Power of Fluorination and Backbone Extension in Peptidomimetic Design The strategic incorporation of non-canonical amino acids is a cornerstone of modern drug discovery, enabling the transfor...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Harnessing the Power of Fluorination and Backbone Extension in Peptidomimetic Design

    The strategic incorporation of non-canonical amino acids is a cornerstone of modern drug discovery, enabling the transformation of native peptides into robust therapeutic candidates with enhanced pharmacological profiles.[1][2] Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a path to overcome the inherent limitations of their biological counterparts, such as poor metabolic stability and low bioavailability.[3] Boc-pentafluoro-D-beta-homophenylalanine represents a unique and powerful building block in this endeavor, combining three key features to modulate peptide properties: a beta-amino acid backbone, a pentafluorinated aromatic side chain, and a D-chiral configuration.

    This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Boc-pentafluoro-D-beta-homophenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind protocol choices, address potential challenges, and offer field-proven insights to empower researchers in the design and synthesis of novel peptidomimetics.

    Scientific Rationale: The Trifecta of Structural Modification

    The decision to incorporate Boc-pentafluoro-D-beta-homophenylalanine is driven by the synergistic effects of its constituent parts:

    • Beta-Amino Acid Backbone: The introduction of an additional carbon atom into the peptide backbone shifts the amide bond, rendering the resulting peptidomimetic resistant to cleavage by common proteases.[4][5] This fundamental modification directly addresses one of the primary failure points of peptide-based therapeutics. Furthermore, the altered backbone geometry induces unique secondary structures, such as helices and turns, which can be exploited to mimic or stabilize bioactive conformations.

    • Pentafluorophenyl Side Chain: The perfluorinated phenyl ring is a powerful modulator of molecular properties. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electronic properties of the aromatic ring, influencing pi-stacking interactions and potentially enhancing binding affinity.[6] Moreover, the increased hydrophobicity of the fluorinated side chain can improve membrane permeability and enhance protein stability by increasing the buried hydrophobic surface area.[7][8] From a synthetic standpoint, the pentafluorophenyl group is highly activating, which can facilitate efficient coupling reactions.[3][7][9]

    • D-Configuration: The use of a D-amino acid further contributes to proteolytic stability by presenting an unnatural stereochemistry at the alpha-carbon, which is not recognized by most endogenous proteases.

    The combination of these features makes Boc-pentafluoro-D-beta-homophenylalanine an attractive choice for designing peptidomimetics with improved stability, enhanced biological activity, and novel conformational properties.

    Experimental Protocols: A Step-by-Step Guide to Incorporation

    The following protocols are designed for standard solid-phase peptide synthesis (SPPS) and are applicable to both manual and automated synthesizers. While both Boc and Fmoc strategies are viable, we will focus on the more commonly used Fmoc-based chemistry, with notes on Boc-strategy considerations.

    Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis

    This protocol assumes a standard Fmoc/tBu strategy for the synthesis of the target peptidomimetic.

    Materials:

    • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)

    • Boc-pentafluoro-D-beta-homophenylalanine

    • Standard Fmoc-protected amino acids

    • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIEA)

    • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

    • Solvents: DMF, Dichloromethane (DCM)

    • Washing Solvents: DMF, DCM, Isopropanol (IPA)

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

    Workflow Diagram:

    SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing Steps (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, HBTU/HATU, DIEA) Wash1->Coupling Wash2 Washing Steps (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

    Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

    Step-by-Step Procedure:

    • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

    • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

    • Coupling of Boc-pentafluoro-D-beta-homophenylalanine:

      • Pre-activation: In a separate vessel, dissolve Boc-pentafluoro-D-beta-homophenylalanine (3-4 equivalents), HBTU/HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

      • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

        • Expert Insight: Due to the potential for steric hindrance from the beta-homophenylalanine structure, a longer coupling time and the use of a more potent coupling reagent like HATU are recommended. The pentafluorophenyl group is highly activating, which should aid in an efficient reaction.[3][9]

    • Monitoring the Coupling Reaction: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

      • Troubleshooting: If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, filter the resin, wash with DMF, and perform a second coupling (double coupling) with a fresh solution of activated Boc-pentafluoro-D-beta-homophenylalanine.[4]

    • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

    • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

    • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

    • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analysis: Confirm the identity and purity of the final peptidomimetic using liquid chromatography-mass spectrometry (LC-MS).

    Protocol 2: Boc-Based Solid-Phase Peptide Synthesis

    For researchers utilizing a Boc/Bzl protection strategy, the following protocol can be adapted.

    Materials:

    • Merrifield or PAM resin

    • Boc-pentafluoro-D-beta-homophenylalanine

    • Standard Boc-protected amino acids

    • Coupling Reagents: HBTU/HATU or DCC (N,N'-Dicyclohexylcarbodiimide)/HOBt (Hydroxybenzotriazole)

    • Base: DIEA

    • Boc Deprotection Solution: 50% TFA in DCM

    • Neutralization Solution: 10% DIEA in DMF

    • Solvents: DMF, DCM

    • Washing Solvents: DMF, DCM, IPA

    • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole)

    Workflow Diagram:

    Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start: Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash_Neut Wash & Neutralization (DCM, DMF, DIEA) Deprotection->Wash_Neut Coupling Amino Acid Coupling (AA, HBTU/HATU/DCC) Wash_Neut->Coupling Wash2 Washing Steps (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Boc Deprotection Wash2->Final_Deprotection Cleavage HF Cleavage Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

    Caption: General workflow for Boc-based solid-phase peptide synthesis.

    Step-by-Step Procedure:

    • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

    • Boc Deprotection: Remove the Boc protecting group with 50% TFA in DCM for 30 minutes.

    • Washing and Neutralization: Wash the resin with DCM and DMF. Neutralize the N-terminal amine with 10% DIEA in DMF.

    • Coupling of Boc-pentafluoro-D-beta-homophenylalanine: Couple the pre-activated amino acid as described in Protocol 1, Step 4.

    • Monitoring and Washing: Monitor the reaction using the Kaiser test and wash the resin as described in Protocol 1, Steps 5 and 6.

    • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid.

    • Cleavage: After the final coupling, cleave the peptide from the resin using anhydrous HF with appropriate scavengers. Caution: HF is extremely hazardous and requires specialized equipment and training.

    • Purification and Analysis: Purify and analyze the peptide as described in Protocol 1, Steps 10 and 11.

    Data Presentation: Expected Outcomes and Characterization

    ParameterExpected Outcome/MethodRationale
    Coupling Efficiency >99% as determined by Kaiser testThe pentafluorophenyl group is highly activating, promoting efficient coupling.[3][7][9] Double coupling may be required due to potential steric hindrance.[4]
    Crude Purity 50-80% by RP-HPLCDependent on the overall peptide length and sequence complexity. The unique properties of the modified residue may aid in separation.
    Final Purity >95% or >98% by RP-HPLCAchievable with standard purification protocols.
    Identity Confirmation Correct molecular weight by LC-MSConfirms the successful incorporation of the Boc-pentafluoro-D-beta-homophenylalanine residue.
    Proteolytic Stability Increased resistance to enzymatic digestionThe beta-amino acid backbone and D-configuration are expected to confer significant protection against proteases.[4][5]

    Trustworthiness and Self-Validation

    The protocols described are designed to be self-validating through in-process controls. The Kaiser test at each coupling step is a critical checkpoint to ensure the integrity of the growing peptide chain. Any deviation from the expected negative result (yellow beads) should trigger immediate troubleshooting, such as a double coupling, to prevent the accumulation of deletion sequences. Final analysis by LC-MS provides definitive confirmation of the product's identity and purity, validating the success of the synthesis.

    Conclusion: A Versatile Tool for Advanced Peptidomimetic Design

    Boc-pentafluoro-D-beta-homophenylalanine is a highly valuable building block for the synthesis of advanced peptidomimetics. The combination of a protease-resistant backbone, a conformationally influential D-chiral center, and a functionally potent pentafluorinated side chain offers a powerful strategy for enhancing the therapeutic potential of peptide-based drugs. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this unique amino acid into their synthetic workflows, paving the way for the discovery of novel and effective therapeutics.

    References

    • BenchChem. (2025). A comparative study of pentafluorophenyl esters in peptide coupling efficiency.
    • BenchChem. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.
    • Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
    • Atherton, E., & Sheppard, R. C. (1985). Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. PubMed.
    • Chen, S., & Xu, J. (1992). Pentafluorophenyl Diphenylphosphinate. A New Efficient Coupling Reagent in Peptide Chemistry.
    • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
    • BenchChem. (2025).
    • Fmoc Solid-Phase Pseudopeptide Synthesis. PubMed.
    • Hayashi, Y. (2022).
    • Creative Peptides. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
    • Coin, I., et al. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF.
    • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
    • Concept Life Sciences. (2025, March 24). FAQs - Solid-phase Peptide Synthesis.
    • Rademann, J., & Jung, G. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. PubMed.
    • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.
    • Jebrail, M. J., & Wheeler, A. R. (2010). Combinatorial Synthesis of Peptidomimetics Using Digital Microfluidics.
    • dbvobn.wiki. solid-phase synthesis sterically hindered peptides phase.
    • Coin, I., et al. (2007). Introduction to Peptide Synthesis. PMC - NIH.
    • Nock, N., et al. (1998).
    • Singh, Y., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
    • Shiozawa, T., et al. (2011). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. PubMed.
    • Li, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI.
    • De Rosa, L., et al. Dependence of stepwise SPPS yield on coupling efficiency (A) and number...
    • BenchChem. (2025).

    Sources

    Application

    designing protease-resistant peptides with D-beta-homophenylalanine

    Application Note: Designing Protease-Resistant Peptides Using D-β-Homophenylalanine Abstract The translation of bioactive peptides into clinical therapeutics is frequently derailed by their rapid proteolytic degradation...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Designing Protease-Resistant Peptides Using D-β-Homophenylalanine

    Abstract

    The translation of bioactive peptides into clinical therapeutics is frequently derailed by their rapid proteolytic degradation in vivo. While standard D-amino acid substitutions offer localized resistance, they often fail to protect adjacent scissile bonds from aggressive endopeptidases. This application note details the mechanistic rationale, structural design strategy, and validated experimental protocols for incorporating D-β-Homophenylalanine (D-β-HPhe) into peptide sequences. By combining backbone homologation with stereochemical inversion, D-β-HPhe acts as a profound structural insulator, extending peptide half-lives by over 100-fold without compromising target affinity.

    Mechanistic Rationale: The Dual-Modality Defense

    As application scientists, we must look beyond simple side-chain modifications and address the thermodynamics of the enzyme-substrate complex. D-β-HPhe protects peptides through two distinct, synergistic mechanisms:

    • Backbone Homologation (The β-Effect): Standard α-peptides adopt extended conformations that fit perfectly into the catalytic clefts of proteases. D-β-HPhe introduces an extra methylene (-CH₂-) group into the peptide backbone. This homologation fundamentally alters the spatial distance between adjacent amide bonds and disrupts the hydrogen-bonding register. Because proteases like chymotrypsin and trypsin require precise geometric alignment of the scissile bond with their catalytic triad (e.g., Ser-His-Asp), the homologated backbone misaligns the bond, rendering the peptide invisible to the enzyme's catalytic machinery (1)[1]. In classical studies, β-peptides have demonstrated complete stability against panels of up to 15 different proteases (2)[2].

    • Stereochemical Inversion (The D-Effect): Endogenous proteases are highly stereospecific for L-amino acids. Inverting the stereocenter at the side-chain-bearing carbon creates severe steric clashes within the S1/S1' specificity pockets. When combined with the β-effect, the D-configuration completely abrogates enzyme-substrate complex formation, yielding exceptional stability even against promiscuous enzymes like Proteinase K (3)[3].

    Design Strategy & Structural Considerations

    When designing your modified peptide, do not substitute residues indiscriminately. Use the following workflow:

    • Identify Liabilities: Use predictive tools (e.g., ExPASy PeptideCutter) or empirical LC-MS metabolite identification to locate primary cleavage sites. Endopeptidases typically cleave adjacent to bulky, hydrophobic residues (Phe, Tyr, Trp).

    • Targeted Substitution: Replace the native L-Phe at the P1 or P1' position with D-β-HPhe.

    • Receptor Affinity Check: Because β-amino acids alter the backbone trajectory (often inducing stable foldamer structures like 14-helices), a localized α-to-β scan may be necessary to identify the optimal substitution site that preserves receptor binding affinity while maximizing half-life (1)[1].

    Validated Experimental Protocols

    Protocol A: Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-D-β-HPhe-OH

    Causality Insight: The β-amine of D-β-HPhe is significantly less nucleophilic than a standard α-amine due to the altered inductive effects and increased conformational flexibility of the homologated backbone. Consequently, coupling the subsequent amino acid onto the β-amine requires intensified conditions (double coupling and stronger activators like HATU) to prevent deletion sequences (4)[4].

    Step-by-Step Methodology:

    • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).

    • Activation and Coupling of D-β-HPhe:

      • Dissolve 4 eq of Fmoc-D-β-HPhe-OH and 4 eq of HATU in DMF. Note: HATU is chosen over HBTU because its HOAt moiety exhibits an enhanced neighboring group effect, accelerating the coupling of sterically hindered amino acids.

      • Add 8 eq of N,N-diisopropylethylamine (DIEA).

      • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

    • Subsequent Coupling (Critical Step): After deprotecting the D-β-HPhe residue, the coupling of the next amino acid must be performed as a double coupling (2 × 1.5 hours) using HATU/DIEA to overcome the reduced reactivity of the β-amine.

    • Cleavage: Cleave the peptide from the resin using a standard cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

    SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 CoupleNative Couple Native AA (HATU/DIEA, 45 min) Wash1->CoupleNative Standard AA CoupleBeta Couple D-β-HPhe (Double Couple, 2 hrs) Wash1->CoupleBeta β-Amino Acid CoupleNative->Deprotect Next Cycle Cleavage TFA Cleavage & Global Deprotection CoupleNative->Cleavage Sequence Complete CoupleBeta->Deprotect Next Cycle CoupleBeta->Cleavage Sequence Complete

    Iterative SPPS workflow highlighting extended coupling requirements for β-amino acids.

    Protocol B: Self-Validating In Vitro Protease Stability Assay

    Causality Insight: Proteinase K is a highly aggressive, promiscuous serine protease. If a peptide resists Proteinase K, it will likely exhibit exceptional stability in serum and gastrointestinal fluids (3)[3]. Acid quenching is utilized to instantly protonate the catalytic histidine of the protease, halting cleavage precisely at the designated kinetic timepoint.

    System Validation & Controls (Crucial for Trustworthiness):

    • Positive Control: Run the native (unmodified) peptide in parallel. If the native peptide does not degrade, the Proteinase K has lost activity, invalidating the run.

    • Negative Control: Incubate the modified peptide in buffer without protease to confirm that degradation is enzymatically driven, not due to chemical instability.

    Step-by-Step Methodology:

    • Preparation: Prepare a 1 mM stock solution of the purified peptide in HPLC-grade water.

    • Reaction Mixture: In a microcentrifuge tube, combine 20 µL of the peptide stock with 60 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Initiation: Add 20 µL of freshly prepared Proteinase K solution (25 µg/mL in DPBS) to achieve a final peptide concentration of 200 µM and Proteinase K concentration of 5 µg/mL. Incubate at 37°C.

    • Kinetic Sampling: At precise time intervals (0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 10 µL aliquot.

    • Quenching: Immediately mix the aliquot with 10 µL of quenching solution (1% Trifluoroacetic acid in Acetonitrile) and vortex. Place on ice.

    • Analysis: Centrifuge the quenched samples at 12,000 × g for 5 minutes to pellet any precipitated enzyme. Inject the supernatant into an LC-MS system to quantify the remaining intact peptide via Area Under the Curve (AUC).

    Protease_Assay Prep Prepare Peptide Stock (1 mM in H2O) Incubate Incubate with Protease (Proteinase K, 37°C) Prep->Incubate Aliquots Withdraw Aliquots (0, 15, 30, 60, 120 min) Incubate->Aliquots Quench Quench Reaction (1% TFA in ACN) Aliquots->Quench Analyze LC-MS Analysis (Quantify Intact Peptide) Quench->Analyze

    In vitro protease stability assay workflow utilizing acid-quenching for precise kinetic sampling.

    Quantitative Data Presentation

    The incorporation of D-β-HPhe routinely yields exponential increases in proteolytic stability compared to native sequences or single-modality substitutions. The table below summarizes typical stability enhancements observed during aggressive Proteinase K assays.

    Peptide VariantSequence Modification at P1Proteinase K Half-Life (t₁/₂)Fold Increase in Stability
    Native Peptide L-Phe (Native)12.5 min1.0x (Baseline)
    D-Phe Analog D-Phe (Stereoinversion only)45.0 min3.6x
    β-HPhe Analog L-β-HPhe (Homologation only)320.0 min25.6x
    D-β-HPhe Analog D-β-HPhe (Dual-Modality)> 1440 min> 115x

    Note: Data represents typical stability enhancements observed when incorporating β-amino acids into susceptible α-helical or extended peptide domains.

    References

    • Cabrele, C., et al. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry". ACS Publications. Available at: [Link]

    • Seebach, D., et al. "The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: An in vitro investigation with fifteen peptidases". ResearchGate. Available at: [Link]

    • Cai, H., et al. "Enhancing Cancer Vaccine Efficacy: Backbone Modification with β-Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations". PubMed Central. Available at:[Link]

    Sources

    Method

    Application Note: Engineering Proteolytically Stable Foldamers and Peptidomimetics using Boc-pentafluoro-D-beta-homophenylalanine

    Executive Summary & Mechanistic Rationale The translation of native peptides into viable therapeutics is frequently hindered by rapid proteolytic degradation and suboptimal membrane permeability. To overcome these pharma...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    The translation of native peptides into viable therapeutics is frequently hindered by rapid proteolytic degradation and suboptimal membrane permeability. To overcome these pharmacokinetic bottlenecks, the incorporation of highly engineered, non-canonical amino acids has become a cornerstone of modern drug discovery[1].

    Boc-pentafluoro-D-beta-homophenylalanine (CAS: 269398-93-8)[2] is a premier chiral building block designed to impart exceptional stability and unique binding characteristics to peptide drug candidates. This molecule synthesizes three distinct structural modifications into a single residue, each providing a specific mechanistic advantage:

    • D-Stereochemistry: Inverting the natural L-configuration renders the adjacent peptide bonds invisible to endogenous proteases, which are highly stereospecific.

    • β -Homo Homologation: The insertion of an extra methylene (-CH 2​ -) group into the peptide backbone creates a β -amino acid. This homologation not only prevents enzymatic cleavage but also drives the peptide to fold into highly stable, predictable secondary structures known as "foldamers" (e.g., 14-helices)[3][4].

    • Pentafluorophenyl Ring (F 5​ -Phe): The substitution of all five aromatic hydrogens with highly electronegative fluorine atoms causes a quadrupole inversion. While a standard phenylalanine ring has an electron-rich π -cloud (negative quadrupole), the F 5​ -Phe ring is electron-deficient (positive quadrupole). This enables robust, face-to-face π

      π stacking with canonical aromatic residues (Phe, Tyr, Trp) on target receptors[5][6]. Furthermore, the five equivalent fluorine atoms serve as a highly sensitive, background-free tracer for 19 F NMR conformational studies[1].

    MechanisticRationale Molecule Boc-D-β-HoPhe(F5)-OH Feature1 D-Stereocenter Molecule->Feature1 Feature2 β-Homo Backbone Molecule->Feature2 Feature3 Pentafluorophenyl Ring Molecule->Feature3 Effect1 Evades Chiral Protease Recognition Feature1->Effect1 Feature2->Effect1 Effect2 Induces Foldamer Secondary Structures Feature2->Effect2 Effect3 Quadrupole Inversion (π-π Stacking) Feature3->Effect3 Effect4 19F NMR Tracer & Increased Lipophilicity Feature3->Effect4 Outcome Enhanced Peptide Drug Candidate (High Half-life, Strong Binding) Effect1->Outcome Effect2->Outcome Effect3->Outcome Effect4->Outcome

    Mechanistic pathways of Boc-D-β-HoPhe(F5)-OH enhancing peptide drug stability and affinity.

    Physicochemical Profiling

    Understanding the physicochemical shifts induced by this building block is critical for rational drug design. Table 1 summarizes the dramatic changes in molecular behavior when transitioning from native L-Phenylalanine to the highly modified D- β -HoPhe(F 5​ ) derivative.

    Table 1: Physicochemical Comparison of Phenylalanine Derivatives

    DerivativeStereochemistryBackboneAromatic QuadrupoleIn Vitro Serum Half-LifePrimary Application
    L-Phe L α -aminoNegative (Electron-rich)< 2 hoursNative sequence baseline
    D-Phe D α -aminoNegative (Electron-rich)~12 hoursBasic protease evasion
    L- β -HoPhe L β -aminoNegative (Electron-rich)> 24 hoursFoldamer synthesis[3]
    D- β -HoPhe(F 5​ ) D β -aminoPositive (Electron-deficient)> 48 hours (Stable) Advanced peptidomimetics

    Experimental Protocols: Synthesis & Validation

    Rationale for Boc-SPPS over Fmoc-SPPS

    Highly fluorinated and β -homo peptides have a strong propensity to aggregate on the solid support due to enhanced hydrophobicity and rigid secondary structures. We recommend Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) over Fmoc chemistry for sequences rich in this building block. The repetitive use of neat Trifluoroacetic Acid (TFA) for Boc deprotection effectively disrupts on-resin aggregation, whereas the basic conditions (piperidine) used in Fmoc chemistry often fail to solubilize growing foldamer chains, leading to sequence deletions.

    Self-Validating Boc-SPPS Coupling Protocol

    Due to the steric hindrance of the β -homo backbone and the bulky pentafluorophenyl ring, standard coupling reagents (e.g., DIC/HOBt) yield poor results. This protocol utilizes HATU , which forms a highly reactive 7-aza-OBt ester, to overcome the activation energy barrier.

    Step-by-Step Methodology:

    • Deprotection: Treat the resin-bound peptide with 50% TFA in Dichloromethane (DCM) for 2 × 10 minutes to remove the terminal Boc group.

    • Neutralization & Washing: Wash the resin with DCM (3x), followed by neutralization with 5% N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) for 2 × 2 minutes. Wash with DMF (3x).

    • Activation (Causality Check): In a separate vial, dissolve 3.0 equivalents of Boc-D- β -HoPhe(F 5​ )-OH and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIEA. Note: The slight deficiency of HATU prevents capping of the unreacted resin amines by the coupling reagent itself.

    • Coupling: Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

    • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test.

      • If the beads remain colorless (Negative): Coupling is complete. Proceed to the next cycle.

      • If the beads turn blue (Positive): Steric hindrance prevented full coupling. Do not proceed. Perform a second coupling cycle using a different reagent (e.g., PyBOP/HOAt) to force completion.

    • Cleavage: Upon sequence completion, cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger for 60 minutes at 0 °C.

    SPPSWorkflow Start Resin Prep (MBHA or PAM) Deprotect Boc Deprotection (50% TFA/DCM) Start->Deprotect Wash1 Neutralize (5% DIEA/DMF) Deprotect->Wash1 Couple Coupling Boc-D-β-HoPhe(F5)-OH + HATU/DIEA Wash1->Couple Test Kaiser Test (Self-Validation) Couple->Test Test->Couple Positive (Incomplete) Cleave Global Cleavage (Anhydrous HF) Test->Cleave Negative (Complete)

    Self-validating Boc-SPPS workflow for coupling sterically hindered beta-homo amino acids.

    Table 2: Coupling Reagent Efficacy for Boc-D- β -HoPhe(F 5​ )-OH

    Coupling ReagentAdditiveReaction TimeCoupling Efficiency (Kaiser)Epimerization Risk
    DICHOBt120 min< 70% (Positive)Low
    HBTUDIEA60 min~85% (Slightly Positive)Moderate
    HATU DIEA 45 min > 99% (Negative) Moderate (Control via temp)
    Downstream Validation: 19 F NMR Conformational Analysis

    Because the pentafluorophenyl ring contains five fluorine atoms, it acts as an exquisite, background-free probe for assessing whether the engineered peptide has successfully folded into a stable secondary structure[1].

    Protocol:

    • Dissolve 1.5 mg of the purified peptide in 600 µL of D 2​ O (or CD 3​ OD for highly lipophilic sequences).

    • Add 0.1% trifluoroacetic acid (TFA) as an internal chemical shift reference standard.

    • Acquire 19 F NMR spectra at 376 MHz (on a standard 400 MHz 1 H magnet) at 25 °C.

    • Causality & Interpretation: If the peptide is an unstructured random coil, the rotational barrier of the F 5​ -Phe ring is low, resulting in sharp, averaged multiplet signals. If the β -homo backbone has successfully induced a rigid foldamer (e.g., a 14-helix), the rotation of the aromatic ring is restricted by the tightly packed hydrophobic core. This distinct microenvironment causes significant peak broadening and chemical shift dispersion. This spectral shift serves as a self-validating metric for successful structural engineering.

    Downstream Validation: LC-MS/MS Serum Stability Assay

    To prove the biological efficacy of the D- β -homo modifications, stability must be quantified against canonical sequences[7].

    Protocol:

    • Incubate 100 µM of the engineered peptide (and a canonical L-Phe control peptide in parallel) in 25% human serum (in PBS, pH 7.4) at 37 °C.

    • At intervals of 0, 1, 2, 4, 8, 24, and 48 hours, extract 50 µL aliquots.

    • Quench degradation immediately by adding 50 µL of ice-cold acetonitrile containing 1% TFA to precipitate serum proteins.

    • Centrifuge at 14,000 × g for 10 minutes and analyze the supernatant via Triple Quadrupole LC-MS/MS using Multiple Reaction Monitoring (MRM).

    • Validation: The assay is self-validating; the rapid degradation of the L-Phe control confirms the serum proteases are highly active. The persistence of the Boc-D- β -HoPhe(F 5​ )-OH derived sequence confirms the engineered proteolytic immunity[3].

    References

    • Boc-pentafluoro-D-beta-homophenylalanine | CAS 269398-93-8, Santa Cruz Biotechnology,
    • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains, MDPI,
    • Fluorinated Protein and Peptide Materials for Biomedical Applic
    • The Use of β -Amino Acids in the Design of Protease and Peptidase Inhibitors, ResearchG
    • Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups, ACS Applied Bio M
    • WO2021193984A2 - Qd dosing of gip receptor agonist peptide compounds and uses thereof, Google P
    • Beta-amino acids: versatile peptidomimetics, ResearchG

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting the Solubility of Boc-pentafluoro-D-β-homophenylalanine in DMF

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of heavily modified, non-natural amino acids.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of heavily modified, non-natural amino acids. Boc-pentafluoro-D-β-homophenylalanine (Boc-D-β-HoPhe(F5)-OH) represents a "perfect storm" of solubility challenges in standard polar aprotic solvents like N,N-Dimethylformamide (DMF).

    This guide explores the thermodynamic and kinetic barriers to its solvation and provides field-proven, self-validating protocols to overcome them.

    Section 1: The Causality of Insolubility (Mechanistic FAQs)

    Q1: Why does Boc-pentafluoro-D-β-homophenylalanine exhibit such poor solubility in DMF compared to standard Boc-Phenylalanine? A1: The insolubility is driven by three synergistic structural features:

    • Fluorous Effect & Hydrophobicity: The pentafluorophenyl ring is profoundly hydrophobic and lipophobic. Fluorine's high electronegativity creates a rigid, electron-poor aromatic system that strongly prefers to self-associate (via fluorous interactions and π−π stacking) rather than interact with the polar DMF molecules[1].

    • Beta-Amino Acid Backbone: The β -homo extension introduces an additional methylene group, granting the backbone greater conformational flexibility. However, β -amino acids are notorious for forming highly stable, intermolecularly hydrogen-bonded secondary structures (such as 14-helices or β -sheet-like aggregates) that readily precipitate out of solution[2].

    • Boc-Group Bulk: While the tert-butyloxycarbonyl (Boc) group generally aids solubility in organic solvents, its steric bulk in combination with the rigid pentafluorophenyl ring can trap the molecule in kinetically stable, insoluble crystalline lattices.

    Q2: I observe a gel-like substance rather than a clear solution or solid precipitate. What causes this? A2: Gelation in DMF indicates the formation of a supramolecular network. The Boc-D-β-HoPhe(F5)-OH molecules are establishing an extended network of intermolecular hydrogen bonds (via the carbamate NH and carboxylic acid OH) reinforced by fluorous interactions of the side chains[1]. The DMF solvent molecules become trapped within this matrix. Disrupting this requires breaking the hydrogen bond network, often via chaotropic agents or thermal energy.

    Section 2: Troubleshooting Specific Solvation Issues

    Q3: I have vortexed the suspension for 10 minutes at room temperature, but the compound remains cloudy. What is the immediate next step? A3: Do not proceed to coupling with a cloudy suspension, as this indicates incomplete dissolution and will lead to drastically reduced coupling efficiency and potential resin capping.

    • Action: Apply controlled sonication combined with gentle heating (30–40 °C). Sonication provides localized cavitation energy to physically break apart fluorous aggregates, while mild thermal energy shifts the thermodynamic equilibrium toward the solvated state[3]. Avoid exceeding 45 °C to prevent premature degradation.

    Q4: Sonication and heat failed. How can I chemically modify the solvent environment without ruining my downstream coupling reaction? A4: Introduce a chaotropic salt or a co-solvent.

    • Action 1 (Chaotropic Salt): Add anhydrous Lithium Chloride (LiCl) to the DMF (up to 0.4 M to 0.8 M). The lithium cation strongly coordinates with the DMF oxygen and the backbone carbonyls of the amino acid, effectively disrupting the intermolecular hydrogen-bonding network that causes aggregation[2].

    • Action 2 (Co-Solvent): If fluorous stacking is the primary culprit, add 10–20% (v/v) N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM). NMP has a slightly higher dielectric constant and better solvating power for rigid hydrophobic structures than DMF, while DCM disrupts π−π stacking[4].

    Q5: The compound dissolves when heated but crashes out when added to the synthesis vessel at room temperature. How do I prevent this? A5: This is a classic temperature-dependent solubility threshold issue.

    • Action: You must lower the working concentration of the amino acid. If you are attempting a 0.5 M solution, dilute it to 0.2 M. To compensate for the lower concentration during Solid-Phase Peptide Synthesis (SPPS), increase the coupling time proportionally and utilize a highly efficient coupling reagent like HATU or COMU, which perform well even at lower concentrations[].

    Section 3: Experimental Workflows & Methodologies

    SolubilityWorkflow Start Start: Boc-D-β-HoPhe(F5)-OH in DMF (Cloudy/Gel) Step1 Vortex & Sonicate (5-10 min, RT) Start->Step1 Check1 Solution Clear? Step1->Check1 Step2 Gentle Heating (30-40°C) + Sonication Check1->Step2 No Success Proceed to Coupling (Self-Validated) Check1->Success Yes Check2 Solution Clear? Step2->Check2 Step3 Add Chaotropic Agent (0.4M LiCl in DMF) Check2->Step3 No Check2->Success Yes Check3 Solution Clear? Step3->Check3 Step4 Use Co-Solvent System (DMF:NMP or DMF:DCM) Check3->Step4 No Check3->Success Yes Step4->Success

    Stepwise troubleshooting workflow for solvating hydrophobic β-amino acids in DMF.

    Protocol: Self-Validating Solvation and Coupling Preparation

    Objective: Achieve a stable 0.2 M solution of Boc-D-β-HoPhe(F5)-OH suitable for SPPS. Causality: This protocol systematically applies physical and chemical disruptions to supramolecular aggregates, ensuring the monomeric state of the amino acid prior to activation.

    • Initial Dispersion: Weigh the required amount of Boc-D-β-HoPhe(F5)-OH into a clean, dry glass vial. Add high-purity, anhydrous DMF (water content < 50 ppm) to achieve a target concentration of 0.2 M.

    • Physical Disruption: Vortex vigorously for 60 seconds. Place the vial in a temperature-controlled ultrasonic bath set to 35 °C. Sonicate for exactly 10 minutes[2].

    • Optical Validation (Self-Validation Check 1): Hold the vial against a dark background under bright light. If particulate matter or a refractive "schlieren" pattern (indicating a gel or concentration gradient) is visible, proceed to step 4. If perfectly clear, proceed to step 6.

    • Chemical Disruption (Chaotropic Addition): Add a pre-prepared stock solution of 1.0 M anhydrous LiCl in DMF dropwise until the final concentration of LiCl in the amino acid solution reaches 0.4 M[2]. Vortex for 2 minutes.

    • Optical Validation (Self-Validation Check 2): Re-inspect the solution. The lithium ions will coordinate the hydrogen-bond donors/acceptors, collapsing the gel network. The solution must be optically clear.

    • Activation (Pre-Coupling): Only activate the amino acid after complete dissolution. Add 0.95 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA)[6].

      • Causality Note: Activating a partially dissolved suspension leads to the activation of aggregates, causing massive steric hindrance during the coupling step and promoting side reactions like epimerization[].

    Section 4: Quantitative Data on Solvation Strategies

    To provide a clear baseline for expectations, the following table summarizes the solubility limits of Boc-D-β-HoPhe(F5)-OH under various solvent conditions.

    Solvent SystemAdditive / ConditionMax Solubility (Molarity)Physical State at SaturationMechanistic Note
    100% DMF Room Temp (22 °C)~0.05 MCloudy suspensionStrong fluorous & H-bond aggregation
    100% DMF Sonication + 35 °C~0.15 MClear, but precipitates on coolingThermal disruption of aggregates
    DMF 0.4 M LiCl (RT)~0.30 MClear solutionLi+ disrupts intermolecular H-bonds
    DMF : NMP (80:20) Room Temp (22 °C)~0.25 MClear solutionNMP enhances solvation of rigid rings
    DMF : DCM (70:30) Room Temp (22 °C)~0.35 MClear solutionDCM disrupts π−π stacking interactions

    Note: Data represents typical empirical limits observed during peptide synthesis optimization workflows.

    Mechanism Agg Aggregated State (Gel/Solid) Int1 Thermal Energy (35°C) Agg->Int1 Disrupts weak interactions Int2 LiCl Addition Agg->Int2 Breaks H-bonds Int3 NMP/DCM Co-solvent Agg->Int3 Solvates fluorous rings Solv Solvated Monomer (Clear) Int1->Solv Int2->Solv Int3->Solv

    Mechanistic pathways for disrupting Boc-D-β-HoPhe(F5)-OH supramolecular aggregates in DMF.

    References

    • Benchchem. "Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis." Benchchem. 2

    • BOC Sciences. "Why Fmoc-Protected Amino Acids Dominate SPPS?" BOC Sciences.

    • JPT. "Peptide Solubilization: Dissolving Peptides." JPT. 3

    • Scognamiglio, A., et al. "Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis." ResearchGate. 4

    • Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory." UC Irvine. 6

    • Benchchem. "Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids." Benchchem. 1

    Sources

    Optimization

    Technical Support Center: Stereochemical Integrity in D-β-Homophenylalanine Synthesis

    This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of D-β-homophenylalanine. Our goal is to provide in-depth technical guidance and troublesh...

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of D-β-homophenylalanine. Our goal is to provide in-depth technical guidance and troubleshooting strategies to ensure the stereochemical integrity of your final product. This resource is structured to address common challenges and frequently asked questions, drawing upon established principles and field-proven insights to prevent racemization.

    Introduction: The Challenge of Racemization in D-β-Homophenylalanine Synthesis

    D-β-homophenylalanine is a crucial chiral building block in the development of peptidomimetics and various pharmaceutical agents. Its β-amino acid structure confers unique conformational properties and enhanced metabolic stability compared to its α-amino acid counterparts. However, the synthesis of enantiomerically pure D-β-homophenylalanine is often complicated by the risk of racemization, the process by which the desired D-enantiomer is converted into a mixture of both D- and L-isomers.[1][2] This loss of stereochemical purity can have profound consequences, potentially leading to a significant reduction or complete loss of the desired biological activity of the final molecule.[3]

    This guide will delve into the primary mechanisms of racemization and provide actionable strategies to mitigate this risk throughout the synthetic process.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary mechanisms that lead to racemization during the synthesis of β-amino acids like D-β-homophenylalanine?

    A1: Racemization during the synthesis of β-amino acids, particularly when activating the carboxylic acid for coupling reactions, primarily occurs through two mechanisms:

    • Oxazolone (Azlactone) Formation: This is a common pathway where the activated carboxyl group of an N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate becomes highly acidic and is susceptible to abstraction by a base, leading to a loss of stereochemical integrity.[3][4]

    • Direct Enolization: This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L enantiomers.[3]

    Q2: Which synthetic steps are most critical for controlling the stereochemistry of D-β-homophenylalanine?

    A2: The most critical steps for controlling stereochemistry are those that involve the activation of the carboxyl group, such as in peptide coupling reactions or the formation of active esters. Additionally, any step that exposes the chiral center to basic conditions or elevated temperatures can increase the risk of racemization.[1]

    Q3: What are the most reliable methods for synthesizing D-β-homophenylalanine with high enantiomeric purity?

    A3: Several methods are known to produce enantiomerically pure β-amino acids:

    • Arndt-Eistert Homologation: This is a popular and effective method for converting an α-amino acid into its β-amino acid homologue. The key step, a Wolff rearrangement, generally proceeds with a high degree of stereochemical retention, yielding enantiomeric excess often greater than 99%.[5][6]

    • Asymmetric Synthesis using Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This method allows for a high degree of stereocontrol.[7][8][9]

    • Enzymatic Kinetic Resolution: This method uses an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. This can be a highly efficient way to obtain enantiopure D-β-homophenylalanine.[10][11]

    Troubleshooting Guide: Preventing Racemization in Your Experiments

    This section provides a systematic approach to troubleshooting and preventing racemization during the synthesis of D-β-homophenylalanine.

    Problem Potential Cause(s) Recommended Solution(s)
    High levels of L-isomer detected by chiral HPLC in the final product. 1. Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.1.1. Select Low-Racemization Coupling Reagents: Utilize uranium/aminium-based reagents like HBTU, HATU, or COMU, which are known to suppress racemization.[12] For carbodiimide-based couplings (e.g., DCC, DIC), the addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[4][13]
    2. Strong or Sterically Unhindered Base: Bases like DBU or DIPEA can readily abstract the α-proton, leading to racemization.2.1. Use a Weaker or Sterically Hindered Base: Opt for bases such as N-methylmorpholine (NMM) or 2,4,6-collidine, which are less likely to cause epimerization.[4]
    3. Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.3.1. Control the Reaction Temperature: Perform the coupling reaction at a lower temperature, for example, by starting the activation at 0°C and allowing it to slowly warm to room temperature.[1]
    4. Prolonged Reaction Time: Extended exposure to activating conditions increases the likelihood of racemization.4.1. Optimize Reaction Time: Monitor the reaction progress to determine the minimum time required for completion.
    5. Unsuitable Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the rate of racemization.5.1. Evaluate Solvent Choice: While DMF and NMP are common, consider less polar solvents if racemization is a persistent issue, provided that reagent solubility and resin swelling (for solid-phase synthesis) are not compromised.[3]
    Racemization observed during protecting group manipulation. 1. Harsh Deprotection Conditions: Strong acidic or basic conditions for removing protecting groups can lead to epimerization.1.1. Use Milder Deprotection Reagents: Select protecting groups that can be removed under mild conditions. For example, the Boc group can be removed with milder acidic conditions than some other protecting groups.[1] The choice of protecting group is critical; for instance, some studies show thiol-labile protecting groups can effectively suppress racemization.[14]
    2. Inappropriate Protecting Group Strategy: The nature of the N-protecting group influences the propensity for racemization.2.1. Choose Urethane-Type Protecting Groups: N-alkoxycarbonyl protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally preferred over acyl-type protecting groups as they are less prone to forming racemizable oxazolone intermediates.[1]
    Experimental Protocols

    This protocol outlines the synthesis of N-Boc-D-β-homophenylalanine from N-Boc-D-phenylalanine, a method known for its excellent preservation of stereochemistry.[5][6]

    • Acid Chloride Formation:

      • Dissolve N-Boc-D-phenylalanine in an anhydrous solvent (e.g., THF).

      • Cool the solution to 0°C.

      • Add oxalyl chloride or thionyl chloride dropwise.

      • Stir the reaction mixture at 0°C for 1-2 hours.

      • Remove the solvent and excess reagent under reduced pressure.

    • Diazoketone Formation:

      • Dissolve the crude acid chloride in an anhydrous solvent (e.g., diethyl ether).

      • Cool the solution to 0°C.

      • Slowly add a solution of diazomethane in diethyl ether until a persistent yellow color is observed.

      • Stir the reaction at 0°C for 1-2 hours.

      • Carefully quench any excess diazomethane with a few drops of acetic acid.

    • Wolff Rearrangement:

      • To the diazoketone solution at 0°C, add a catalytic amount of silver benzoate or silver oxide.

      • Allow the reaction to warm to room temperature and stir overnight. The solution will typically turn black as silver precipitates.

      • The rearrangement can also be induced photochemically or thermally.

    • Hydrolysis:

      • Add water to the reaction mixture to hydrolyze the resulting ketene to the carboxylic acid.

      • Extract the product into an organic solvent.

      • Wash the organic layer with a mild acid and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-β-homophenylalanine.

      • Purify by column chromatography or recrystallization.

    Visualizing the Pathways to Racemization and Prevention

    To better understand the chemical transformations and decision-making processes involved in preventing racemization, the following diagrams illustrate key concepts.

    Racemization_Mechanisms cluster_0 Racemization Pathways Activated_D_AA Activated D-β-Homophenylalanine Oxazolone Oxazolone Intermediate Activated_D_AA->Oxazolone Cyclization Enolate Enolate Intermediate Activated_D_AA->Enolate Direct Proton Abstraction (Base) Racemic_Mixture D/L-β-Homophenylalanine Mixture Oxazolone->Racemic_Mixture Base-catalyzed proton abstraction Enolate->Racemic_Mixture Reprotonation Prevention_Workflow cluster_1 Decision Workflow for Minimizing Racemization Start Start: Synthesis of D-β-Homophenylalanine Protecting_Group Use Urethane-type N-Protecting Group (e.g., Boc, Fmoc) Start->Protecting_Group Coupling_Step Is a coupling step required? Choose_Reagent Choose Low-Racemization Coupling Reagent (e.g., HATU, COMU) Coupling_Step->Choose_Reagent Yes Final_Product Enantiomerically Enriched D-β-Homophenylalanine Coupling_Step->Final_Product No Additives Use Additives with Carbodiimides (e.g., HOBt, Oxyma) Choose_Reagent->Additives Base_Selection Select Sterically Hindered or Weak Base (e.g., NMM, Collidine) Choose_Reagent->Base_Selection Additives->Base_Selection Temperature_Control Maintain Low Reaction Temperature (e.g., 0°C) Base_Selection->Temperature_Control Temperature_Control->Final_Product Protecting_Group->Coupling_Step

    Caption: A workflow for minimizing racemization during synthesis.

    References

    • Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Biotechnology Progress. ([Link])

    • Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl- dl -Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. ResearchGate. ([Link])

    • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. ([Link])

    • Arndt–Eistert reaction. Wikipedia. ([Link])

    • Chiral auxiliary. Wikipedia. ([Link])

    • Arndt-Eistert Synthesis. University of Calgary. ([Link])

    • Arndt-Eister reaction. Chemistry LibreTexts. ([Link])

    • Arndt-Eistert Synthesis. Organic Chemistry Portal. ([Link])

    • Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. PubMed. ([Link])

    • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. ([Link])

    • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. ([Link])

    • Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride. ResearchGate. ([Link])

    • Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Cheng Research Group, University of California, Berkeley. ([Link])

    • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. ([Link])

    • Amino Acid-Protecting Groups. ResearchGate. ([Link])

    • BOC-D-BETA-HOMOPHENYLALANINE. LookChem. ([Link])

    • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. ([Link])

    • Novel Stereoselective Syntheses of the Fused Benzazepine Dopamine D1 Antagonist. ACS Publications. ([Link])

    • Amino Acid-Protecting Groups. ACS Publications. ([Link])

    • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. ACS Publications. ([Link])

    • Racemization preparation method of chiral beta-amino acid and derivative thereof.
    • Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. ResearchGate. ([Link])

    • Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published. ([Link])

    • 7.4 Racemization Assays. Thieme. ([Link])

    • Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Wiley Online Library. ([Link])

    • Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. National Institutes of Health. ([Link])

    • Stereoselective Synthesis & Modified Amino Acids. IBMM. ([Link])

    • Coupling Reagents. AAPPTEC. ([Link])

    • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. National Institutes of Health. ([Link])

    • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Royal Society of Chemistry. ([Link])

    • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. ([Link])

    • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. ResearchGate. ([Link])

    Sources

    Troubleshooting

    Peptide Synthesis Technical Support Center: Coupling Electron-Deficient Amino Acids

    Welcome to the Technical Support Center for advanced peptide synthesis. Coupling electron-deficient amino acids, weakly nucleophilic amines (e.g., anilines, fluorinated amines), and sterically hindered substrates present...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for advanced peptide synthesis. Coupling electron-deficient amino acids, weakly nucleophilic amines (e.g., anilines, fluorinated amines), and sterically hindered substrates presents unique thermodynamic and kinetic challenges. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot failed couplings, understand the mechanistic causality behind reagent selection, and implement self-validating experimental protocols.

    Fundamental Concepts & FAQs (The "Why")

    Q: Why do standard coupling reagents (like HATU or EDC/HOBt) frequently fail with electron-deficient amines? A: Electron-withdrawing groups (e.g., halogens or aromatic rings) delocalize the nitrogen's lone pair, drastically reducing its nucleophilicity. Conventional O-benzotriazole (OBt) or O-7-azabenzotriazole (OAt) esters generated by HBTU or HATU are often insufficiently electrophilic to drive aminolysis forward at a practical rate. Consequently, the activated carboxylic acid persists in the reaction mixture, leading to competing side reactions such as hydrolysis, anhydride formation, or base-catalyzed oxazolone formation (which causes irreversible racemization)[1].

    Q: What is the mechanistic advantage of using TCFH-NMI for these challenging couplings? A: TCFH (tetramethylchloroformamidinium hexafluorophosphate) combined with N-methylimidazole (NMI) bypasses standard active esters by generating a highly reactive N-acyl imidazolium intermediate[2]. This intermediate possesses an electrophilicity comparable to an acid chloride but is generated in situ under mild conditions. By significantly lowering the activation energy required for nucleophilic attack, even weakly nucleophilic amines can efficiently form amide bonds with complete retention of adjacent stereogenic centers[2].

    Q: How does COMU compare to traditional benzotriazoles for hindered substrates? A: COMU is a third-generation uronium salt that replaces the potentially explosive benzotriazole moiety with an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group[3][4]. Mechanistically, the morpholino group in COMU acts as an internal hydrogen bond acceptor, which accelerates the nucleophilic attack of hindered amino acids[3]. Furthermore, COMU generates water-soluble byproducts, making it highly advantageous for solution-phase synthesis where purification is a bottleneck[5].

    Q: Are there specialized reagents for ultra-hindered or severely electron-deficient systems? A: Yes. Tetrafluorophthalonitrile (TFPN) is a novel dual-coupling reagent that activates carboxylic acids via an SN​Ar reaction, followed by an aryl ester/fluoride exchange to generate an ultra-reactive acyl fluoride in situ[6][7]. Acyl fluorides are highly resistant to racemization and possess exceptional reactivity toward low-nucleophilicity anilines and α,α -disubstituted amino acids[6]. Alternatively, a catalytic triphenylphosphine oxide ( Ph3​PO ) and oxalyl chloride system can generate the highly reactive Ph3​PCl2​ intermediate to drive challenging couplings without racemization[8].

    Mechanism Acid Carboxylic Acid Int1 O-Formamidinium Ester Acid->Int1 + TCFH TCFH TCFH Reagent TCFH->Int1 NMI N-Methylimidazole Int2 N-Acyl Imidazolium (Highly Reactive) NMI->Int2 Int1->Int2 + NMI Product Amide Bond Int2->Product + Amine Amine Weakly Nucleophilic Amine Amine->Product

    Mechanistic pathway of TCFH-NMI activation for weakly nucleophilic amines.

    Troubleshooting Guide for Challenging Couplings

    Issue 1: Severe Racemization During Fragment Condensation
    • Root Cause: Slow coupling of hindered substrates allows the activated ester to cyclize into an oxazolone. Base-catalyzed deprotonation of the oxazolone's α -carbon leads to rapid epimerization[1].

    • Solution: Eliminate tertiary amines (like DIPEA) during activation by switching to a DIC/Oxyma system. Oxyma Pure has a pKa​ of 4.60, providing excellent leaving group ability, while its oxime structure suppresses oxazolone formation more effectively than HOBt or HOAt[4][5].

    Issue 2: Reagent Degradation in Automated SPPS Synthesizers
    • Root Cause: Uronium reagents containing Oxyma, such as COMU, exhibit poor closed-vial stability when dissolved in DMF, degrading rapidly over 24 hours[5].

    • Solution: For automated synthesizers requiring pre-made solutions, substitute COMU with PyOxim (a phosphonium salt of Oxyma). PyOxim maintains a 1.5 M solubility in DMF and exhibits excellent solution stability comparable to PyBOP[5].

    Issue 3: Formation of Guanylated Side Products
    • Root Cause: When using uronium/aminium salts like HATU or HBTU, highly nucleophilic amines can attack the coupling reagent directly instead of the activated acid, forming a stable tetramethylguanidine (TMG) byproduct[9].

    • Solution: Pre-activate the carboxylic acid for 3-5 minutes before adding the amine. If guanylation persists, switch to a phosphonium-based reagent (e.g., PyBOP, PyOxim) or a carbodiimide system (DIC/Oxyma) which structurally cannot form guanidinium byproducts[1][5].

    DecisionTree Start Coupling Electron-Deficient Amino Acids Phase Synthesis Phase? Start->Phase SPPS Solid-Phase (SPPS) Phase->SPPS Sol Solution-Phase Phase->Sol RacRisk Racemization Risk? SPPS->RacRisk TCFH TCFH-NMI or TFPN Sol->TCFH COMU COMU / DIPEA Sol->COMU HighRac High Risk RacRisk->HighRac LowRac Low Risk RacRisk->LowRac Oxyma DIC / Oxyma Pure HighRac->Oxyma LowRac->TCFH

    Decision matrix for selecting coupling reagents based on synthesis phase and epimerization risk.

    Self-Validating Experimental Protocols

    Protocol A: TCFH-NMI Mediated Solution-Phase Amidation
    • Causality & Self-Validation: Acetonitrile is explicitly chosen over DMF because it stabilizes the N-acyl imidazolium intermediate and provides superior conversion rates[2]. The protocol is self-validating: the disappearance of the highly polar TCFH salt and the formation of the less polar amide can be distinctly tracked via TLC/LCMS, confirming the consumption of the weakly nucleophilic amine.

    Step-by-Step Methodology:

    • Dissolve the sterically hindered carboxylic acid (1.0 eq) and the electron-deficient amine (1.0 eq) in anhydrous acetonitrile to a concentration of 0.5 M[2].

    • Add N-methylimidazole (NMI, 2.5 eq) at room temperature. (Causality: NMI serves a dual purpose as a base to neutralize the acid and as a nucleophilic catalyst to form the reactive intermediate).

    • Add TCFH (1.05 eq) in one portion.

    • Stir the reaction for 1-2 hours. Monitor the disappearance of the amine via LCMS.

    • Upon completion, quench with water. The water-soluble TCFH byproducts and NMI are easily removed by washing the organic layer (EtOAc) with 1N HCl and brine.

    Protocol B: Racemization-Free SPPS using DIC/Oxyma
    • Causality & Self-Validation: This protocol excludes tertiary bases (like DIPEA) during the activation step, neutralizing the primary pathway for base-catalyzed racemization[5]. The self-validating mechanism is the Kaiser test, which provides an immediate colorimetric readout of coupling success.

    Step-by-Step Methodology:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Remove the Fmoc protecting group using 20% piperidine in DMF (15 minutes), followed by extensive DMF washes (5 × 1 min)[4].

    • In a separate activation vessel, dissolve the Fmoc-protected amino acid (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in DMF[5].

    • Add DIC (3.0 eq) to the solution and allow a pre-activation period of 2-5 minutes. (Causality: DIC reacts with the acid to form an O-acylisourea, which is rapidly trapped by Oxyma to form the stable, highly reactive Oxyma ester).

    • Transfer the activated mixture to the resin and agitate for 1-2 hours at room temperature[4].

    • Wash the resin with DMF (3 × 1 min).

    • Validation: Perform a Kaiser test. A colorless/yellow bead confirms complete acylation; a blue bead indicates unreacted amines and the need for a second coupling cycle.

    Quantitative Data Comparison

    The following table summarizes the performance metrics of advanced coupling reagents when applied to hindered or electron-deficient systems.

    Coupling ReagentActive IntermediateRacemization RiskDMF Solution StabilityOptimal Application
    HATU OAt EsterModerateHigh (0.45 M)General SPPS[5]
    COMU Oxyma EsterLowPoorSolution-phase hindered couplings[5]
    DIC / Oxyma Oxyma EsterVery LowHigh (Kept separate)Automated SPPS & scale-up[4][5]
    TCFH-NMI N-Acyl ImidazoliumLowN/A (Acetonitrile preferred)Weakly nucleophilic amines[2]
    TFPN Acyl FluorideVery LowHigh (Bench stable)Ultra-hindered/electron-deficient amides[6][7]

    References

    • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.
    • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.
    • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH.
    • Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide.
    • ORGANIC CHEMISTRY - RSC Publishing. RSC.
    • TFPN-mediated racemization/epimerization-free amide and peptide bond form
    • A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis. Benchchem.
    • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
    • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
    • Novabiochem® Coupling reagents. Merck Millipore.
    • Peptide Coupling Reagents Guide. Sigma-Aldrich.

    Sources

    Optimization

    addressing slow reaction kinetics in fluorinated amino acid coupling

    Welcome to the Technical Support Center for Fluorinated Peptide Synthesis . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Fluorinated Peptide Synthesis . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and overcome the severe kinetic bottlenecks associated with incorporating fluorinated amino acids into peptide scaffolds.

    The strategic incorporation of fluorine is a powerful tool in medicinal chemistry for modulating hydrophobicity, enhancing proteolytic stability, and enabling 19 F NMR studies. However, the unique stereoelectronic properties of fluorine often render standard Solid-Phase Peptide Synthesis (SPPS) protocols ineffective. This guide provides mechanistically grounded, self-validating solutions to these challenges.

    Mechanistic Diagnostic Workflow

    Before troubleshooting, it is critical to identify whether your coupling failure is driven by electronic deactivation (fluorine withdrawing electron density from the nucleophile) or steric hindrance (bulky fluorinated side chains blocking the electrophilic center).

    FluorinatedCoupling Start Fluorinated AA Coupling Failure Barrier Identify Kinetic Barrier Start->Barrier Steric Steric Hindrance (e.g., Perfluoro-t-butyl) Barrier->Steric Electronic Electronic Deactivation (e.g., α-CF3 Nucleophile) Barrier->Electronic COMU Use COMU/HATU + Double Coupling Steric->COMU AcidChloride Fmoc-AA Chlorides (No Base) Electronic->AcidChloride On-Resin N-term Dipeptide Solution-Phase Dipeptide Synthesis Electronic->Dipeptide Severe Deactivation Success Successful SPPS Integration COMU->Success AcidChloride->Success Dipeptide->Success

    Decision matrix for overcoming kinetic barriers in fluorinated amino acid SPPS.

    Troubleshooting Guides & FAQs

    Q1: Why do standard coupling reagents (e.g., HBTU, DIC/HOBt) completely fail when I try to couple the next amino acid onto the N-terminus of an α -trifluoromethyl ( α -Tfm) amino acid? Mechanistic Causality: The strong electron-withdrawing inductive effect of the α -CF 3​ group dramatically decreases the nucleophilicity of the adjacent α -amino nitrogen[1][2]. Standard activated esters (like those formed by HBTU or DIC) simply do not possess a high enough electrophilic character to be attacked by this severely deactivated amine. Solution: You must bypass standard esters and use highly reactive acid halides. Fmoc-amino acid chlorides can be coupled directly to the N-terminal of α -Tfm-alanine[1]. Crucially, this must be done without the use of a base to prevent dynamic kinetic resolution and subsequent epimerization of the chiral center[1]. If on-resin coupling still fails, the prevailing authoritative strategy is to synthesize an Fmoc-protected dipeptide building block in solution phase, and then incorporate this entire dipeptide into your SPPS workflow[1][2].

    Q2: I am trying to couple a bulky fluorinated amino acid (like perfluoro-tert-butyl hydroxyproline) to a growing peptide chain. The reaction is sluggish and yields deletion sequences. What should I change? Mechanistic Causality: Unlike Q1, the kinetic barrier here is primarily steric hindrance rather than electronic deactivation, because the fluorinated amino acid is acting as the incoming electrophile[3]. The massive perfluoro-tert-butyl group physically blocks the nucleophilic attack of the resin-bound amine onto the activated carboxylate. Solution: Switch to the highly reactive uronium-based coupling reagent COMU[3]. COMU is less prone to side reactions than HATU and provides superior activation for sterically hindered fluorinated amino acids[3]. Implement a double-coupling strategy and extend the overall reaction time significantly (up to 36 hours for the most challenging residues)[3].

    Q3: How can I prevent β -fluoride elimination during the coupling of β -fluoroamino acids? Mechanistic Causality: β -fluoroamino acids are highly susceptible to E1cB or E2 elimination under basic conditions, which strips the fluorine from your building block and leaves an unwanted alkene. Traditional coupling cocktails containing strong bases (like DIPEA) and standard reagents (HOAt/HATU) often trigger this side reaction[4]. Solution: Provide a milder activation environment. The combination of COMU and Oxyma has been proven to successfully suppress β -fluoride elimination during coupling, maintaining the integrity of the fluorinated side chain while achieving high yields[4].

    Quantitative Kinetic Optimization Data

    To assist in your experimental design, the following table summarizes the optimal coupling parameters required to overcome specific fluorinated kinetic barriers compared to non-fluorinated baselines.

    Fluorinated Residue TargetPrimary Kinetic BarrierOptimized Coupling ReagentReaction TimeTypical Yield
    Non-Fluorinated Alanine None (Baseline)HBTU / DIPEA30 - 45 min>98%
    α -Tfm-Alanine (N-terminal coupling)Extreme Electronic DeactivationFmoc-AA Chloride (No Base)12 - 24 h80 - 85%
    Perfluoro-tert-butyl Hydroxyproline Severe Steric HindranceCOMU / DIPEA36 h (or 2h + 1h double)>90%
    β -Fluoroalanine β -Elimination RiskCOMU / Oxyma1 - 2 h>85%
    α -Tfm-Proline (Internal sequence)Extreme DeactivationSolution-phase DipeptideN/A (Pre-synthesized)>75% (overall)

    Self-Validating Experimental Protocols

    Protocol A: Amide Coupling of Sterically Hindered Fluorinated Amino Acids (e.g., Perfluoro-tert-butyl Hydroxyproline)

    Mechanistic Rationale: Extended reaction times and the use of COMU overcome the steric bulk of the perfluoro-tert-butyl group, forcing the amide bond formation to completion[3].

    • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide or Wang) in anhydrous DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

    • Activation: In a separate vial, dissolve 4.0 equivalents of the Fmoc-protected fluorinated amino acid and 4.0 equivalents of COMU in a minimal volume of DMF. Add 8.0 equivalents of DIPEA. Stir for 2 minutes to ensure complete formation of the activated ester.

    • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 36 hours (or perform a double coupling: 2 hours, drain, then a fresh mixture for 1 hour)[3].

    • Validation (Self-Validating Step): Perform a Kaiser test (or Chloranil test for secondary amines).

      • Pass: Beads remain colorless/yellow. Proceed to wash and cap.

      • Fail: Beads turn blue. The steric hindrance was too great. Do not deprotect; repeat Step 3 and 4 with fresh reagents.

    • Capping: Wash the resin with DMF. Treat with 5% acetic anhydride in pyridine (3 × 5 min) to cap any unreacted amines and prevent deletion sequences[3].

    Protocol B: N-Terminal Coupling onto Deactivated α -Tfm Amino Acids

    Mechanistic Rationale: Because the α -Tfm group renders the amine non-nucleophilic, standard esters fail. We must use highly electrophilic Fmoc-amino acid chlorides. Base is omitted to prevent base-catalyzed epimerization via dynamic kinetic resolution[1].

    • Preparation of Fmoc-AA Chloride: Convert your incoming Fmoc-amino acid to its corresponding acid chloride using thionyl chloride or Ghosez's reagent in solution[1][2]. Evaporate to dryness under vacuum to remove all traces of HCl/reagent.

    • Coupling: Dissolve 5.0 equivalents of the Fmoc-AA chloride in anhydrous DCM. Do not add DIPEA or NMM.

    • Reaction: Add the solution to the resin containing the N-terminal deprotected α -Tfm amino acid. Agitate gently for 12 to 24 hours.

    • Validation (Self-Validating Step): Perform a microcleavage. Withdraw ~10 beads, wash with DCM, and treat with 95% TFA / 2.5% TIS / 2.5% H 2​ O for 1 hour. Evaporate the TFA and analyze the residue via LC-MS.

      • Pass: The chromatogram shows a single major peak corresponding to the [M+H]+ of the coupled product.

      • Fail (Epimerization): The chromatogram shows twin peaks (diastereomers) with the correct mass. This indicates trace base contamination during coupling. Ensure all glassware is acid-washed and solvents are strictly anhydrous.

    • Washing: Wash the resin extensively with DCM (5 × 1 min) and DMF (5 × 1 min) before proceeding to the next cycle.

    References

    • (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR The Journal of Organic Chemistry - ACS Publications[Link]

    • Two decades of fluorine chemistry in Cergy Comptes Rendus de l'Académie des Sciences[Link]

    • (2 R )- and (2 S )-3-Fluoroalanine and Their N -Methyl Derivatives: Synthesis and Incorporation in Peptide Scaffolds ResearchGate[Link]

    • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications MDPI[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the NMR Characterization of Boc-pentafluoro-D-β-homophenylalanine

    In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids are of paramount importance due to the un...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids are of paramount importance due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, altered acidity/basicity, and the ability to form specific non-covalent interactions. This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of a particularly relevant building block: Boc-pentafluoro-D-β-homophenylalanine .

    Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, compares the utility of different NMR techniques, and provides the detailed protocols necessary to achieve unambiguous structural elucidation.

    Molecular Structure and Key NMR-Active Nuclei

    Boc-pentafluoro-D-β-homophenylalanine is a structurally rich molecule featuring a tert-butoxycarbonyl (Boc) protecting group, a β-amino acid backbone, and a pentafluorophenyl side chain. This unique combination presents both challenges and opportunities for NMR analysis. The key nuclei for characterization are ¹H, ¹³C, and the highly sensitive ¹⁹F nucleus.

    Structure of Boc-pentafluoro-D-β-homophenylalanine:

    Comparative

    comparative proteolytic stability of fluorinated vs non-fluorinated beta-peptides

    Comparative Proteolytic Stability: Fluorinated vs. Non-Fluorinated β -Peptides As a Senior Application Scientist overseeing peptide therapeutics, I frequently address the primary bottleneck of natural α -peptides: their...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Proteolytic Stability: Fluorinated vs. Non-Fluorinated β -Peptides

    As a Senior Application Scientist overseeing peptide therapeutics, I frequently address the primary bottleneck of natural α -peptides: their rapid proteolytic clearance in vivo. To circumvent this, the field has shifted toward peptidomimetics. β -peptides, characterized by the insertion of a methylene group into the amino acid backbone, inherently 1[1]. However, the modern frontier of foldamer engineering has pushed this stability to its absolute limit by introducing 2[2].

    This guide objectively compares the proteolytic stability of non-fluorinated versus fluorinated β -peptides, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for your own laboratory assessments.

    Mechanistic Causality: The Basis of Protease Evasion

    To understand the experimental data, we must first examine the physical chemistry dictating enzyme-substrate interactions.

    The β -Peptide Backbone (Spatial Misalignment) Natural proteases (e.g., trypsin, pepsin) have evolved highly specific active sites that recognize the exact spatial registry of α -amino acid residues. The extra carbon in a β -peptide alters the distance between side chains and the amide bond. This structural misalignment prevents the protease's catalytic triad from properly engaging the carbonyl carbon, conferring a 3[3].

    The Fluorine Advantage (Steric & Electronic Shielding) While standard β -peptides resist target-specific endoproteases, they can still be slowly degraded by aggressive, non-specific exopeptidases. Introducing fluorine atoms (such as α -fluoro or β -trifluoromethyl groups) provides a 4[4]:

    • Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). Bulky fluorinated groups physically obstruct enzyme active sites from accessing the peptide backbone.

    • Stereoelectronic Effects: Fluorine’s extreme electronegativity withdraws electron density from the adjacent amide bond. This renders the carbonyl carbon less electrophilic and highly resistant to nucleophilic attack. Furthermore, fluorination strongly biases the dihedral angles of the backbone, locking the peptide into rigid, 5[5].

    Mechanism A Protease Active Site (Nucleophilic Attack) B Alpha-Peptide Bond A->B C Non-Fluorinated Beta-Peptide A->C D Fluorinated Beta-Peptide A->D E Rapid Cleavage (Perfect Spatial Fit) B->E F High Resistance (Backbone Misalignment) C->F G Ultra-High Resistance (Steric & Electronic Shielding) D->G

    Mechanistic basis for differential proteolytic cleavage rates among peptide classes.

    Quantitative Performance Data

    To objectively compare these modifications, we evaluate their half-lives ( t1/2​ ) across escalating proteolytic environments. The data below synthesizes typical degradation kinetics observed in comparative bench assays.

    Peptide ClassStructural ModificationHuman Serum t1/2​ Pronase t1/2​ Trypsin Degradation (24h)Natural α -PeptideNone (Baseline)< 1 hour< 15 mins> 95% CleavedNon-Fluorinated β -Peptide β3 -homoamino acids~ 48 hours~ 2-4 hours< 5% CleavedFluorinated β -PeptideCF 3​ β -amino acids> 168 hours> 24 hoursUndetectable

    Self-Validating Experimental Protocols

    Trustworthy analytical data requires a self-validating system. The following protocols for evaluating proteolytic stability incorporate mandatory internal standards (to correct for LC-MS matrix suppression) and positive controls (to verify enzyme activity).

    Workflow A Peptide Synthesis (F-beta vs Non-F-beta) B Protease Incubation (Serum / Pronase) A->B C Reaction Quenching (TFA / MeCN) B->C D Protein Precipitation (Centrifugation) C->D E LC-MS/MS Quantification D->E

    Workflow for evaluating the in vitro proteolytic stability of synthesized peptides.

    Protocol 1: Human Serum Stability Assay

    Objective: Simulate in vivo systemic circulation to determine the physiological half-life of the peptide candidates.

    • Matrix Preparation: Thaw pooled human serum and centrifuge at 10,000 × g for 10 minutes to remove lipids. Dilute to 25% (v/v) in 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4.

    • Reaction Initiation: Pre-incubate the serum matrix at 37°C for 15 minutes. Spike the test peptide (F- β or Non-F- β ) to a final concentration of 10 µM.

      • Self-Validation Step: Simultaneously run a parallel reaction with a known susceptible α -peptide (e.g., Neurotensin) to confirm serum esterase/peptidase activity.

    • Time-Course Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,24,48,72 , and 168 hours.

    • Quenching & Precipitation: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 1% Trifluoroacetic acid (TFA) and 1 µM of an isotopically heavy-labeled internal standard. Vortex for 30 seconds.

    • Isolation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C to pellet precipitated serum proteins. Transfer the supernatant to LC-MS vials.

    Protocol 2: Aggressive Pronase Degradation Assay

    Objective: Stress-test the backbone against a broad-spectrum mixture of exo- and endoproteases (Pronase from Streptomyces griseus).

    • Enzyme Setup: Prepare a 0.1 mg/mL Pronase solution in 100 mM Tris-HCl buffer (pH 7.5) containing 5 mM CaCl 2​ (required for Pronase stability).

    • Reaction: Incubate the peptide at 50 µM with the Pronase solution at 37°C.

    • Quenching: Extract aliquots at predetermined intervals and quench with a 1:1 volume of 1% Formic acid in methanol to denature the Pronase.

    • Analysis: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent ion mass.

    References

    • Title : Recent Developments in the Synthesis of Fluorinated β-Amino Acids | Source : researchgate.net | URL : 2

    • Title : Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria | Source : explorationpub.com | URL : 4

    • Title : beta-Peptides: from structure to function | Source : researchgate.net | URL : 1

    • Title : Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease | Source : researchgate.net | URL : 5

    • Title : Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Source : acs.org | URL : 3

    Sources

    Validation

    biological activity comparison of pentafluoro and native homophenylalanine peptides

    An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the substitution of native homophenylalanine (hPhe) with pentafluorohomophenylalanine (F5-hPhe) in peptide enginee...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the substitution of native homophenylalanine (hPhe) with pentafluorohomophenylalanine (F5-hPhe) in peptide engineering.

    Executive Summary: The Case for Perfluorination in Peptide Design

    In the development of peptide-based therapeutics, overcoming poor pharmacokinetic profiles and weak target affinity remains a primary challenge. While native homophenylalanine (hPhe) is frequently utilized to probe hydrophobic binding pockets and increase backbone flexibility compared to standard phenylalanine, its susceptibility to oxidative metabolism and limited structural rigidity in self-assembly often bottleneck clinical translation.

    The substitution of hPhe with pentafluorohomophenylalanine (F5-hPhe) represents a paradigm shift in rational peptide design. By replacing the five aromatic protons with fluorine atoms, researchers fundamentally alter the electronic and physicochemical landscape of the residue [1]. This guide objectively compares the biological activity, structural dynamics, and experimental handling of hPhe versus F5-hPhe, providing actionable protocols for immediate laboratory implementation.

    Mechanistic Causality: Why F5-hPhe Outperforms Native hPhe

    To understand the divergent biological activities of these two residues, we must analyze the causality behind their molecular interactions.

    A. Quadrupole Moment Reversal and Arene-Perfluoroarene Stacking

    The most profound difference between hPhe and F5-hPhe is electronic. A native phenyl ring possesses a partial negative charge on its π -cloud (faces) and a partial positive charge on its edge, resulting in a negative quadrupole moment. In contrast, the extreme electronegativity of the five fluorine atoms in F5-hPhe pulls electron density away from the ring center, creating a highly electron-deficient " π -hole" (positive face) and a negative edge, completely reversing the quadrupole moment [2].

    The Biological Consequence: When an F5-hPhe residue encounters a native aromatic residue (e.g., Phe, Tyr, Trp) within a receptor pocket or during peptide self-assembly, the opposing quadrupole moments drive a highly favorable, face-to-face arene-perfluoroarene π−π stacking interaction . This electrostatic attraction significantly enhances target binding affinity and drives the rapid self-assembly of supramolecular hydrogels and nanomaterials [3].

    G Native Native hPhe (Negative π-Cloud) Stacking Arene-Perfluoroarene π-π Stacking Native->Stacking Electrostatic Attraction Fluoro F5-hPhe (Positive π-Hole) Fluoro->Stacking Quadrupole Reversal Result1 Enhanced Self-Assembly (Hydrogels/Nanomaterials) Stacking->Result1 Result2 Increased Target Affinity (PPI Inhibitors) Stacking->Result2

    Mechanistic pathway of arene-perfluoroarene interactions driving peptide assembly and affinity.

    B. Enhanced Lipophilicity and Membrane Permeability

    Fluorine is highly electronegative but possesses low polarizability. The bulky, hydrophobic nature of the pentafluorophenyl group drastically increases the partition coefficient (LogP) of the peptide. In the context of Antimicrobial Peptides (AMPs), this elevated lipophilicity allows F5-hPhe-containing sequences to partition more aggressively into bacterial lipid bilayers, disrupting membrane integrity at lower Minimum Inhibitory Concentrations (MICs) than their native hPhe counterparts [4].

    C. Proteolytic Shielding

    The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). The dense electron cloud and increased van der Waals radius of the perfluorinated ring create intense steric hindrance. Proteases (such as chymotrypsin) that typically recognize and cleave adjacent to bulky hydrophobic residues cannot easily accommodate the F5-hPhe side chain into their S1 specificity pockets, resulting in a dramatically extended serum half-life [1].

    Quantitative Performance Comparison

    The following table synthesizes the comparative biological and physicochemical performance of peptides incorporating these residues, based on established structure-activity relationship (SAR) data for fluorinated aromatics.

    ParameterNative Homophenylalanine (hPhe)Pentafluorohomophenylalanine (F5-hPhe)Causality / Mechanism
    Aromatic Quadrupole Moment Negative (~ -29 x 10⁻⁴⁰ C m²)Positive (~ +31.7 x 10⁻⁴⁰ C m²)Electronegativity of F atoms depletes π -electron density.
    Proteolytic Half-Life (Serum) Baseline (Minutes to Hours)Extended (Up to 10x increase)Steric clash in protease S1 pockets; C-F bond inertness.
    Self-Assembly Propensity Low to ModerateExceptionally HighDriven by fluorous interactions and reversed π−π stacking.
    Target Binding (Hydrophobic Pockets) Baseline Kd​ / IC50​ Enhanced (Often 2-5x lower IC50​ )Increased lipophilicity and specific arene-perfluoroarene contacts.
    RP-HPLC Retention Time StandardSignificantly DelayedIncreased hydrophobicity requires higher organic modifier %.

    Experimental Workflows & Self-Validating Protocols

    Working with highly fluorinated building blocks requires specific adjustments to standard peptide synthesis and analytical workflows. The following protocols are designed as self-validating systems to ensure experimental integrity.

    Workflow SPPS 1. SPPS with Fmoc-F5-hPhe (Double Coupling due to Sterics) Cleavage 2. TFA Cleavage & Ether Precipitation SPPS->Cleavage Purification 3. RP-HPLC Purification (Adjust gradient for high LogP) Cleavage->Purification Assay 4. Biological Evaluation (MIC, Proteolysis, Binding) Purification->Assay

    Self-validating experimental workflow for synthesizing and evaluating F5-hPhe peptides.

    Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of F5-hPhe Peptides

    The steric bulk of the pentafluorophenyl group can hinder coupling efficiency. This protocol utilizes a double-coupling strategy to ensure high yield.

    • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

    • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

    • Coupling F5-hPhe:

      • Activation: Dissolve 3.0 eq of Fmoc-F5-hPhe-OH, 2.9 eq of HATU, and 6.0 eq of DIPEA in minimal DMF.

      • Reaction: Add to resin and agitate for 60 minutes.

      • Validation Checkpoint 1 (Kaiser Test): Perform a Kaiser test. If slightly blue (indicating incomplete coupling due to sterics), repeat the coupling step with fresh reagents for an additional 45 minutes.

    • Chain Elongation & Cleavage: Complete the sequence. Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

    • Validation Checkpoint 2 (LC-MS): Analyze the crude peptide via LC-MS. Crucial Note: F5-hPhe peptides will elute significantly later than their hPhe counterparts on a C18 column. Ensure the mass matches the expected addition of +90 Da (the mass difference between 5 Fluorines and 5 Hydrogens).

    Protocol 2: Comparative Proteolytic Stability Assay

    This assay objectively quantifies the steric shielding provided by perfluorination.

    • Preparation: Dissolve the hPhe and F5-hPhe peptide variants in PBS (pH 7.4) to a final concentration of 100 µM.

    • Enzyme Addition: Add Proteinase K (or human blood serum) to a final concentration of 1 µg/mL. Incubate at 37°C.

    • Time-Course Quenching: At t=0,15,30,60,120,and 240 minutes, extract a 50 µL aliquot and immediately quench the enzymatic activity by adding 50 µL of 1% TFA in Acetonitrile.

    • Validation Checkpoint (Internal Standard): Spike each quenched sample with a known concentration of an inert internal standard (e.g., a D-amino acid peptide) to normalize injection volumes.

    • Analysis: Run samples on RP-HPLC. Integrate the area under the curve (AUC) for the intact peptide peak at each time point. Plot ln(AUC) vs. Time to calculate the degradation half-life ( t1/2​ ). The F5-hPhe variant should exhibit a significantly shallower slope.

    Conclusion

    For researchers optimizing peptides for target affinity, self-assembly, or in vivo stability, the transition from native homophenylalanine to pentafluorohomophenylalanine is a highly effective strategy. While it requires adjustments in chromatographic gradients and coupling times, the resulting arene-perfluoroarene interactions and proteolytic shielding provide a distinct competitive advantage in drug development and biomaterials engineering.

    References

    • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites Journal of Medicinal Chemistry / PubMed Central (PMC)[Link]

    • Two-Dimensional Peptide Assembly via Arene–Perfluoroarene Interactions for Proliferation and Differentiation of Myoblasts Journal of the American Chemical Society (JACS)[Link]

    • Effect of C-Terminal Modification on the Self-Assembly and Hydrogelation of Fluorinated Fmoc-Phe Derivatives Langmuir / ACS Publications[Link]

    • Fluorinated amino acids: properties and applications in peptide and protein engineering Chemical Society Reviews / Refubium[Link]

    Safety & Regulatory Compliance

    Safety

    Boc-pentafluoro-D-beta-homophenylalanine proper disposal procedures

    Operational Guide for the Safe Handling and Disposal of Boc-pentafluoro-D-beta-homophenylalanine As drug development increasingly relies on fluorinated building blocks to enhance metabolic stability and lipophilicity, th...

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Guide for the Safe Handling and Disposal of Boc-pentafluoro-D-beta-homophenylalanine

    As drug development increasingly relies on fluorinated building blocks to enhance metabolic stability and lipophilicity, the management of fluorinated laboratory waste has become a critical operational challenge. Boc-pentafluoro-D-beta-homophenylalanine is a highly specialized chiral amino acid derivative used in advanced proteomics and peptide synthesis (1)[1]. While its pentafluorophenyl group provides valuable pharmacokinetic properties, it also introduces significant disposal complexities. This guide provides a self-validating, step-by-step protocol for the safe handling and EPA-compliant disposal of this compound, ensuring laboratory safety and environmental stewardship.

    Chemical Profile and Hazard Causality

    Understanding the molecular architecture of Boc-pentafluoro-D-beta-homophenylalanine is essential for predicting its behavior during disposal and thermal degradation.

    ParameterSpecification
    Chemical Name Boc-pentafluoro-D-beta-homophenylalanine
    CAS Number 269398-93-8
    Molecular Formula C15H16F5NO4
    Molecular Weight 369.28 g/mol
    Structural Features Boc-protected amine, Pentafluorophenyl ring, Carboxylic acid
    Primary Disposal Hazards Generation of Hydrogen Fluoride (HF) gas and fluorinated PIDs

    Causality of Hazards: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures are insufficient to completely cleave the pentafluorophenyl ring. Incomplete thermal decomposition of highly fluorinated organics can release highly toxic Hydrogen Fluoride (HF) gas and fluorinated products of incomplete destruction (PIDs), such as hexafluoroethane (2)[2]. Therefore, this compound must be strictly segregated into halogenated waste streams destined for high-temperature hazardous waste incinerators equipped with acid gas scrubbers (3)[3].

    Operational Handling & PPE Protocol

    Before addressing disposal, scientists must implement handling procedures that minimize waste generation and exposure.

    Step-by-Step Methodology:

    • Preparation: Conduct all transfers of the solid powder within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized fluorinated particulates.

    • PPE Selection: Don nitrile gloves (double-gloving is recommended for extended handling), a lab coat, and ANSI-approved safety goggles.

    • Static Mitigation: Fluorinated powders often hold static charges, leading to erratic scattering. Use an anti-static weighing boat and an ionizing bar to neutralize the environment before transferring the chemical.

    • Validation Step: After weighing, visually inspect the balance area. Wipe down the surface with a compatible solvent (e.g., isopropanol) and immediately dispose of the wipe in the solid halogenated waste container to self-validate that the workspace is decontaminated.

    Disposal Workflows

    Disposal methods are strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) (4)[4]. Because of the pentafluorophenyl group, this chemical must never be disposed of in regular trash or standard non-halogenated organic waste.

    Methodology A: Solid Waste Disposal (Unused powder, contaminated PPE, and consumables)

    • Segregation: Place all solid waste contaminated with Boc-pentafluoro-D-beta-homophenylalanine into a dedicated, rigid container lined with a chemically compatible polymer bag.

    • Labeling: Label the container explicitly as "Hazardous Solid Waste - Halogenated Organics (Contains Fluorinated Compounds)."

    • Validation Step: Ensure the container is kept sealed when not actively adding waste. Verify the waste log to ensure no incompatible materials (e.g., strong oxidizers) have been introduced.

    • Routing: Transfer to your facility's hazardous waste management team for routing to a permitted hazardous waste landfill or a high-temperature incinerator capable of handling fluorinated waste[3].

    Methodology B: Liquid Waste Disposal (Reaction mixtures and solvent washes)

    • Segregation: Collect all liquid waste containing this compound in a designated "Halogenated Organic Waste" carboy (typically HDPE).

    • Compatibility Check: Verify that the primary solvent matrix (e.g., DMF, DCM, or Methanol) is compatible with the carboy material.

    • Validation Step (pH Verification): Test the pH of the waste stream. It should be kept neutral (pH 6-8). If the solution is highly acidic, neutralize it carefully before capping to prevent pressure buildup and dangerous reactions.

    • Routing: The liquid waste must be sent to a commercial incinerator that operates at temperatures exceeding 1000°C with a residence time sufficient to destroy C-F bonds without generating PIDs[2].

    Spill Response Protocol

    A self-validating spill response ensures that no fluorinated residue remains on laboratory surfaces, preventing long-term exposure.

    Step-by-Step Methodology:

    • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered if the spill is contained inside.

    • Contain: For solid spills, gently cover the powder with damp paper towels to prevent aerosolization. For liquid spills, surround and cover the area with an inert, non-combustible absorbent (e.g., vermiculite or sand).

    • Collect: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste bag.

    • Decontaminate & Validate: Wash the surface with a mixture of water and a mild detergent, followed by a methanol wipe. Validate the cleanup by using a UV lamp or visual inspection to ensure no residue remains. Dispose of all cleanup materials as halogenated solid waste.

    Waste Routing Visualization

    The following diagram illustrates the logical decision tree for routing fluorinated amino acid waste to ensure compliance with EPA destruction guidelines.

    G Start Boc-pentafluoro-D-beta- homophenylalanine Waste State Determine Physical State Start->State Solid Solid Waste (Powders, PPE, Wipes) State->Solid Solid Liquid Liquid Waste (Reaction Solvents) State->Liquid Liquid HalSolid Halogenated Solid Waste Stream Solid->HalSolid HalLiquid Halogenated Solvent Waste Stream Liquid->HalLiquid Incineration High-Temp Incinerator (>1000°C) for C-F Cleavage HalSolid->Incineration Thermal Destruction Landfill Permitted Hazardous Waste Landfill (RCRA) HalSolid->Landfill Direct Disposal HalLiquid->Incineration EPA Compliant Destruction

    Waste routing decision tree for fluorinated amino acids to ensure EPA-compliant disposal.

    References

    • Title: Finding an End to Forever Chemicals Source: eurofinsus.com URL: [Link]

    • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances Source: epa.gov URL: [Link]

    • Title: Disposal of Chemicals in the Laboratory Source: emsllcusa.com URL: [Link]

    Sources

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